molecular formula C7H5N3O B1391333 [1,2,4]Triazolo[1,5-a]pyridine-6-carbaldehyde CAS No. 614750-81-1

[1,2,4]Triazolo[1,5-a]pyridine-6-carbaldehyde

Cat. No.: B1391333
CAS No.: 614750-81-1
M. Wt: 147.13 g/mol
InChI Key: SYLGZKAGHAOGFM-UHFFFAOYSA-N
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Description

[1,2,4]Triazolo[1,5-a]pyridine-6-carbaldehyde (CAS Number: 614750-81-1) is a high-purity, solid chemical compound with a molecular formula of C 7 H 5 N 3 O and a molecular weight of 147.13 g/mol [ ]. This heterocyclic building block is characterized by a melting point of 156-158 °C and features a reactive aldehyde functional group that serves as a versatile handle for further synthetic manipulation [ ][ ]. Researchers will find the provided molecular identifiers, including the SMILES string (O=Cc1ccc2ncnn2c1) and InChIKey (SYLGZKAGHAOGFM-UHFFFAOYSA-N), valuable for computational chemistry and database registration [ ]. As a key synthetic intermediate, this aldehyde-functionalized triazolopyridine scaffold is primarily employed in medicinal chemistry and drug discovery research. It is commonly used in condensation reactions and as a precursor for the synthesis of more complex molecules. While specific mechanistic and application details are areas of ongoing research, compounds of this class are frequently explored in the development of pharmacologically active agents. For safe handling, always use personal protective equipment and avoid creating dust or aerosols [ ]. This product should be stored in a cool place, within a tightly closed container, and under an inert atmosphere [ ][ ]. It is incompatible with strong oxidizing agents [ ]. Please Note: This product is intended for research and development purposes only. It is not intended for diagnostic or therapeutic uses, nor for human or veterinary consumption.

Properties

IUPAC Name

[1,2,4]triazolo[1,5-a]pyridine-6-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5N3O/c11-4-6-1-2-7-8-5-9-10(7)3-6/h1-5H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SYLGZKAGHAOGFM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=NC=NN2C=C1C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20665453
Record name [1,2,4]Triazolo[1,5-a]pyridine-6-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20665453
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

147.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

614750-81-1
Record name [1,2,4]Triazolo[1,5-a]pyridine-6-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20665453
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Comprehensive Technical Guide: [1,2,4]Triazolo[1,5-a]pyridine-6-carbaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

[1,2,4]Triazolo[1,5-a]pyridine-6-carbaldehyde (CAS 614750-81-1) is a high-value heterocyclic intermediate pivotal in modern medicinal chemistry. It serves as a core scaffold for the development of Janus Kinase (JAK) inhibitors , p38 MAP kinase inhibitors , and c-Met inhibitors . Its structural uniqueness lies in the fused triazolo-pyridine system, which mimics the purine core of ATP, allowing it to bind effectively within the hinge region of kinase active sites.

This guide details the synthesis, chemical reactivity, and application of this compound, moving beyond basic properties to provide a self-validating protocol for researchers.

Chemical Profile & Specifications

PropertyData
CAS Number 614750-81-1
IUPAC Name [1,2,4]Triazolo[1,5-a]pyridine-6-carbaldehyde
Molecular Formula C₇H₅N₃O
Molecular Weight 147.13 g/mol
Appearance Off-white to pale yellow solid
Melting Point 168–172 °C (decomposition dependent)
Solubility Soluble in DMSO, DMF, DCM; sparingly soluble in water
Key Functional Group C-6 Aldehyde (Electrophilic handle for reductive amination)
Core Scaffold [1,2,4]Triazolo[1,5-a]pyridine (10-π electron aromatic system)

Synthetic Architecture

The synthesis of CAS 614750-81-1 is non-trivial due to the sensitivity of the aldehyde group to strong oxidizing or reducing conditions used in ring closure. The most robust, field-proven route employs a "Ring-Construction First, Functionalization Second" strategy. This avoids the protection-deprotection steps required if starting with a pyridine-aldehyde.

Retrosynthetic Analysis
  • Target: 6-Carbaldehyde derivative.

  • Precursor: 6-Bromo-[1,2,4]triazolo[1,5-a]pyridine.

  • Starting Material: 2-Amino-5-bromopyridine.[1]

  • Logic: The bromine atom at position 5 of the pyridine ring maps perfectly to position 6 of the fused system. It is robust enough to survive the cyclization and reactive enough for late-stage formylation.

Step-by-Step Experimental Protocol
Step 1: Formation of the Amidine Intermediate
  • Reagents: 2-Amino-5-bromopyridine (1.0 eq), N,N-Dimethylformamide dimethyl acetal (DMF-DMA) (1.2 eq).

  • Solvent: Ethanol or DMF.

  • Conditions: Reflux for 3–5 hours.

  • Mechanism: Condensation of the exocyclic amine with the acetal releases methanol, forming the N,N-dimethyl-N'-(5-bromo-2-pyridyl)formamidine.

  • Validation: Monitor by TLC (disappearance of primary amine spot). Product usually precipitates upon cooling.

Step 2: Oxidative Cyclization to the Triazole Core
  • Reagents: Amidine intermediate (from Step 1), Hydroxylamine-O-sulfonic acid (HOSA) (1.2 eq), Pyridine (Base).

  • Solvent: Methanol/Ethanol.

  • Conditions: Stir at RT to 50°C.

  • Mechanism: The HOSA aminates the pyridine ring nitrogen (N1), creating an N-N bond. The nucleophilic attack of the amidine nitrogen onto the activated center closes the ring.

  • Product: 6-Bromo-[1,2,4]triazolo[1,5-a]pyridine (CAS 356560-80-0).

  • Purification: Recrystallization from Ethanol/Water.

Step 3: Formylation via Lithium-Halogen Exchange
  • Reagents: 6-Bromo intermediate (1.0 eq), n-Butyllithium (1.1 eq, 2.5M in hexanes), Anhydrous DMF (3.0 eq).

  • Solvent: Anhydrous THF.

  • Conditions: Cryogenic (-78°C) under Argon/Nitrogen atmosphere.

  • Procedure:

    • Dissolve 6-bromo-[1,2,4]triazolo[1,5-a]pyridine in THF and cool to -78°C.

    • Add n-BuLi dropwise. The solution may turn dark (lithio-species formation).

    • Stir for 30–60 mins to ensure complete exchange.

    • Add dry DMF dropwise.

    • Allow to warm to 0°C and quench with saturated NH₄Cl.

  • Causality: n-BuLi selectively exchanges the bromine for lithium. The resulting carbanion attacks the carbonyl of DMF. Acidic workup hydrolyzes the hemiaminol intermediate to release the aldehyde.

Synthesis Workflow Diagram

Synthesispathway Start 2-Amino-5-bromopyridine Inter1 Amidine Intermediate (N,N-dimethyl-N'-(5-bromo-2-pyridyl)formamidine) Start->Inter1 DMF-DMA, Reflux (Condensation) Inter2 6-Bromo-[1,2,4]triazolo[1,5-a]pyridine (CAS 356560-80-0) Inter1->Inter2 HOSA, Pyridine/MeOH (N-N Bond Formation/Cyclization) Target [1,2,4]Triazolo[1,5-a]pyridine-6-carbaldehyde (CAS 614750-81-1) Inter2->Target 1. n-BuLi, THF, -78°C 2. DMF (Formylation)

Caption: Step-wise synthesis of CAS 614750-81-1 via the robust brominated intermediate pathway.

Reactivity & Functionalization

The C-6 aldehyde is the primary "warhead" for diversification. In drug discovery, it is rarely the final endpoint; rather, it is a transition point to increase molecular complexity.

Reductive Amination (The "Filgotinib" Route)

The most common application is coupling with cyclic amines (e.g., morpholine, piperazine) to generate solubility-enhancing tails.

  • Protocol: Aldehyde + Amine + NaBH(OAc)₃ in DCM/DCE.

  • Insight: Use Sodium Triacetoxyborohydride (STAB) over Cyanoborohydride to avoid toxic cyanide byproducts and ensure milder reduction that tolerates the triazole ring.

Oxidation to Carboxylic Acid
  • Reagent: Sodium Chlorite (NaClO₂) / NaH₂PO₄ (Pinnick Oxidation).

  • Product: [1,2,4]Triazolo[1,5-a]pyridine-6-carboxylic acid.[2]

  • Use Case: Precursor for amide coupling to generate Type I kinase inhibitors.

Knoevenagel Condensation
  • Reagent: Malononitrile or Ethyl Cyanoacetate.

  • Product: Vinyl nitriles.

  • Use Case: Covalent inhibitors (Michael acceptors) targeting cysteine residues in the kinase pocket.

Medicinal Chemistry Applications

The [1,2,4]triazolo[1,5-a]pyridine scaffold is a bioisostere of quinoline and purine.[3]

Kinase Binding Mode

The N1 and N3 nitrogens of the triazole ring often serve as hydrogen bond acceptors, interacting with the "hinge" region of the kinase (e.g., interaction with the backbone NH of the hinge residue). The substituent at position 6 (derived from the aldehyde) projects into the solvent-exposed region or the ribose binding pocket, allowing for solubility tuning.

Structural Activity Relationship (SAR) Logic

SAR_Logic Core Triazolo[1,5-a]pyridine Core (Scaffold) N_Hinge N1 / N3 Nitrogens (H-Bond Acceptors) Core->N_Hinge Binds Kinase Hinge C6_Pos C-6 Position (Aldehyde) Core->C6_Pos Solvent Exposed Vector C8_Pos C-8 Position Core->C8_Pos Hydrophobic Pocket ATP ATP Binding Site N_Hinge->ATP Mimics Adenine N1/N3 Solub Solubility Group (e.g., Morpholine) C6_Pos->Solub Reductive Amination (Solubility/PK) Select Selectivity Filter C6_Pos->Select Rigid Linkers (Selectivity)

Caption: SAR logic for Triazolo[1,5-a]pyridine in kinase inhibitor design.

Storage and Stability

  • Atmosphere: Store under inert gas (Argon/Nitrogen). The aldehyde is susceptible to autoxidation to the carboxylic acid upon prolonged exposure to air.

  • Temperature: 2–8°C (Refrigerated).

  • Handling: Avoid strong bases which can induce ring-opening or degradation of the aldehyde via Cannizzaro reaction.

References

  • Synthesis of [1,2,4]Triazolo[1,5-a]pyridines

    • Title: "General Synthesis of [1,2,4]Triazolo[1,5-a]pyridines
    • Source: Organic Chemistry Portal / Eur. J. Org. Chem.
    • URL:[Link]

  • Kinase Inhibitor Applications (JAK)

    • Title: "Design, synthesis and biological evaluation of [1,2,4]triazolo[1,5-a]pyridine deriv
    • Source: Bioorganic & Medicinal Chemistry Letters.
    • URL:[Link]

  • Chemical Properties & CAS Verification: Title: "6-Bromo-[1,2,4]triazolo[1,5-a]pyridine (Intermediate Precursor)." Source: Sigma-Aldrich / Merck.
  • Mechanistic Insight (Dimroth vs. Oxidative Cyclization)

    • Title: "1,2,4-Triazolo[1,5-a]pyrimidines in Drug Design."[3][4][5] (Analogous scaffold chemistry)

    • Source: PMC / NIH.
    • URL:[Link]

Sources

An In-depth Technical Guide to Triazolo[1,5-a]pyridine-6-carbaldehyde: A Cornerstone Intermediate in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth exploration of the molecular structure, properties, synthesis, and applications of Triazolo[1,5-a]pyridine-6-carbaldehyde, a pivotal heterocyclic intermediate. Designed for researchers, medicinal chemists, and drug development professionals, this document synthesizes foundational chemical principles with practical, field-proven insights into the strategic importance of this molecule in contemporary pharmaceutical research.

Introduction: The Strategic Value of the Triazolopyridine Scaffold

The[1][2][3]triazolo[1,5-a]pyridine scaffold is a privileged heterocyclic system in medicinal chemistry.[4] As a class of N-bridged, 5,6-bicyclic compounds, they are recognized as purine isosteres, which allows them to interact with biological targets that typically bind purine-based ligands.[5] This structural motif is present in several approved drugs, including the JAK1 inhibitor Filgotinib and the HER2-targeted tyrosine kinase inhibitor Tucatinib. The inherent chemical properties of the triazolopyridine ring system—a delocalized 10-π electron system composed of an electron-rich triazole ring fused to an electron-deficient pyridine ring—confer a unique reactivity profile and the ability to engage in specific molecular interactions, such as π-π stacking, with enzymatic targets.[6]

The introduction of a carbaldehyde group at the 6-position of this scaffold creates [1][2][3]triazolo[1,5-a]pyridine-6-carbaldehyde , a versatile and highly valuable intermediate.[7] The aldehyde functionality serves as a reactive handle for a wide array of chemical transformations, enabling the facile introduction of diverse functional groups and the construction of complex molecular architectures. This strategic positioning of a reactive group on a biologically relevant scaffold makes it a cornerstone building block for the synthesis of targeted therapeutics, particularly kinase inhibitors.[8]

Molecular Structure and Physicochemical Properties

[1][2][3]Triazolo[1,5-a]pyridine-6-carbaldehyde is a solid, typically white to off-white crystalline compound.[9] Its fused heterocyclic structure imparts a degree of rigidity and planarity, which is often advantageous for binding to the active sites of proteins.

Below is a diagram illustrating the molecular structure with IUPAC numbering.

A placeholder for the actual chemical structure image to be rendered. Caption: Molecular structure of[1][2][3]triazolo[1,5-a]pyridine-6-carbaldehyde.

Table 1: Physicochemical Properties of[1][2][3]Triazolo[1,5-a]pyridine-6-carbaldehyde

PropertyValueSource(s)
Molecular Formula C₇H₅N₃O[8]
Molecular Weight 147.13 g/mol [8]
Appearance Solid, white to off-white[9]
Solubility Low solubility in water; Soluble in organic solvents like DMSO, DMF[7]
Storage Conditions 2-8°C, under inert gas[8]

The molecule's low water solubility is typical for aromatic heterocyclic compounds, while its solubility in polar aprotic solvents like DMSO and DMF makes it amenable to a wide range of reaction conditions.

Synthesis and Mechanistic Considerations

The synthesis of[1][2][3]triazolo[1,5-a]pyridine-6-carbaldehyde is typically achieved in two conceptual stages: first, the construction of the core triazolopyridine ring system, followed by the introduction of the aldehyde group at the C6 position.

Synthesis of the[1][2][3]Triazolo[1,5-a]pyridine Core

Multiple robust methods exist for the synthesis of the parent heterocycle. A common and efficient strategy involves the cyclization of N-(pyridin-2-yl)formamidoximes, which can be prepared from readily available 2-aminopyridines.[10] Other notable methods include copper-catalyzed oxidative coupling reactions and PIFA-mediated intramolecular annulations, which offer high yields and good functional group tolerance.[10]

core_synthesis General Synthesis of the Triazolopyridine Core start 2-Aminopyridine Derivative step1 Reaction with Formamidoxime Precursor start->step1 intermediate N-(pyrid-2-yl)formamidoxime step1->intermediate step2 Cyclization (e.g., with TFAA) intermediate->step2 product [1,2,4]Triazolo[1,5-a]pyridine Core Structure step2->product

Caption: General workflow for the synthesis of the core ring system.

Formylation via the Vilsmeier-Haack Reaction

The introduction of the aldehyde at the C6 position is effectively accomplished via an electrophilic substitution reaction. The Vilsmeier-Haack reaction is the method of choice for this transformation, as it is well-suited for the formylation of electron-rich aromatic and heterocyclic systems.[1][11] The reaction utilizes a Vilsmeier reagent, typically formed in situ from dimethylformamide (DMF) and phosphoryl chloride (POCl₃).[11]

The mechanism begins with the formation of the electrophilic chloroiminium ion (the Vilsmeier reagent). The electron-rich triazolopyridine ring then acts as a nucleophile, attacking the iminium ion. Subsequent hydrolysis of the resulting iminium salt intermediate yields the final aldehyde product. This reaction demonstrates excellent regioselectivity for the 6-position of the pyridine ring.

Experimental Protocol: Vilsmeier-Haack Formylation

  • Rationale: This protocol is based on the established methodology for formylating electron-rich heterocycles.[2] The use of POCl₃ and DMF generates a mild electrophile suitable for this transformation without requiring harsh conditions that could degrade the starting material.

  • Reagent Preparation: In a three-necked flask equipped with a dropping funnel and a nitrogen inlet, cool phosphoryl chloride (POCl₃, 1.2 eq) in anhydrous dimethylformamide (DMF, 5-10 vol) to 0°C with stirring.

  • Vilsmeier Reagent Formation: Stir the mixture at 0°C for 30 minutes to allow for the formation of the Vilsmeier reagent.

  • Addition of Substrate: Dissolve the[1][2][3]triazolo[1,5-a]pyridine (1.0 eq) in anhydrous DMF and add it dropwise to the Vilsmeier reagent solution, maintaining the temperature at 0°C.

  • Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to 60-80°C for 2-4 hours, monitoring the reaction progress by TLC.

  • Work-up: Cool the reaction mixture to room temperature and pour it carefully onto crushed ice. Neutralize the mixture with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) until the pH is ~7-8.

  • Extraction and Purification: Extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate or dichloromethane). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to afford[1][2][3]triazolo[1,5-a]pyridine-6-carbaldehyde.

Spectroscopic Characterization

Table 2: Representative Spectroscopic Data

TechniqueObservationInterpretationSource (Analog)
¹H NMR δ ≈ 9.7-9.8 ppm (s, 1H)Aldehydic proton (CHO)[6]
δ ≈ 7.5-9.0 ppm (m)Aromatic protons on the heterocyclic rings[6]
¹³C NMR δ ≈ 185-195 ppmCarbonyl carbon of the aldehyde[6]
IR Spectroscopy ν ≈ 1690-1700 cm⁻¹Strong C=O stretching vibration of the aldehyde[6]
Mass Spectrometry m/z = 147.04 [M]⁺Molecular ion peak corresponding to C₇H₅N₃O[8]

The downfield chemical shift of the aldehyde proton in the ¹H NMR spectrum is highly characteristic. The strong carbonyl stretch in the IR spectrum provides definitive evidence of the aldehyde functional group.

Chemical Reactivity and Synthetic Utility

The aldehyde group at the C6 position is the primary site of reactivity, serving as an electrophilic handle for a variety of synthetic transformations. This reactivity is crucial for its role as a versatile building block in drug discovery.

  • Reductive Amination: The most significant reaction in the context of drug synthesis is reductive amination. The aldehyde can be condensed with a primary or secondary amine to form an imine, which is then reduced in situ (e.g., with sodium cyanoborohydride or sodium triacetoxyborohydride) to form a new C-N bond. This is a key step in linking the triazolopyridine core to other fragments of a target molecule.

  • Oxidation: The aldehyde can be readily oxidized to the corresponding carboxylic acid using standard oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃). This allows for the introduction of an acid group, which can be further functionalized as an ester or amide.

  • Reduction: Reduction of the aldehyde, typically with sodium borohydride (NaBH₄), yields the corresponding primary alcohol. This alcohol can then be used in etherification or esterification reactions.

  • Wittig and Related Reactions: The aldehyde can undergo Wittig-type reactions to form alkenes, providing a method for C-C bond formation and further elaboration of the molecular structure.

Applications in Drug Discovery: The Synthesis of Filgotinib

The strategic importance of[1][2][3]triazolo[1,5-a]pyridine-6-carbaldehyde and its derivatives is exemplified in the synthesis of Filgotinib , an oral, selective JAK1 inhibitor approved for the treatment of rheumatoid arthritis.[12]

In a patented synthetic route, a derivative of 6-formyl-[1][2][3]triazolo[1,5-a]pyridine serves as a key intermediate.[13] The aldehyde functionality is crucial for coupling the triazolopyridine core to the thiomorpholine dioxide portion of the final drug molecule via reductive amination.

filgotinib_synthesis Role of the 6-Carbaldehyde Intermediate in Filgotinib Synthesis cluster_0 Triazolopyridine Core Synthesis cluster_1 Coupling and Final Assembly start Substituted [1,2,4]triazolo[1,5-a]pyridine formylation Vilsmeier-Haack Formylation start->formylation intermediate 6-Carbaldehyde Intermediate (Key Building Block) formylation->intermediate reductive_amination Reductive Amination (e.g., Na(CN)BH₃) intermediate->reductive_amination amine Thiomorpholine 1,1-dioxide amine->reductive_amination filgotinib Filgotinib (Final API) reductive_amination->filgotinib

Caption: Simplified workflow illustrating the key role of the 6-carbaldehyde intermediate.

This workflow highlights the causality behind the choice of this specific intermediate. The aldehyde provides a reliable and high-yielding method to forge the critical C-N bond that connects the two main fragments of the Filgotinib molecule. The mild conditions of reductive amination are compatible with the complex functional groups present in both coupling partners, making this a highly efficient and scalable strategy for late-stage synthesis.

Conclusion

[1][2][3]Triazolo[1,5-a]pyridine-6-carbaldehyde is more than just a chemical compound; it is a strategic tool in the arsenal of the medicinal chemist. Its synthesis is achievable through well-established and robust chemical methods, and its structure is readily characterized by standard spectroscopic techniques. The true value of this molecule lies in the synthetic versatility afforded by the aldehyde functional group, which, when positioned on the privileged triazolopyridine scaffold, provides an efficient and reliable gateway to a diverse range of complex, biologically active molecules. As demonstrated by its role in the synthesis of kinase inhibitors like Filgotinib, this intermediate is a testament to the power of strategic molecular design in accelerating the discovery and development of novel therapeutics.

References

  • Vilsmeier-Haack Reaction Mechanism | Organic Chemistry. (2021, October 11). YouTube. [Link]

  • Formylation of 4,7-Dihydro-1,2,4-triazolo[1,5-a]pyrimidines Using Vilsmeier–Haack Conditions. (2025, August 8). ResearchGate. [Link]

  • Formylation of 4,7‐Dihydro‐1,2,4‐triazolo[1,5‐a]pyrimidines Using Vilsmeier–Haack Conditions. (2025, August 8). ResearchGate. [Link]

  • Plausible mechanism of the synthesis of 1,2,4-triazolo[1,5-a]pyridine. ResearchGate. [Link]

  • 1,2,4-Triazolo[1,5-a]pyrimidines in Drug Design. (2019). European Journal of Medicinal Chemistry, 165, 332–346. [Link]

  • A facile, practical and metal-free microwave-assisted protocol for mono- and bis-[1][2][3]triazolo[1,5-a]pyridines synthesis utilizing 1-amino-2-imino-pyridine derivatives as versatile precursors. (2020). RSC Advances, 10(27), 15985–15995. [Link]

  • 1,2,4-Triazolo[1,5-a]pyridine-6-carbaldehyde. Pipzine Chemicals. [Link]

  • Vilsmeier-Haack Reaction. Chemistry Steps. [Link]

  • Note Reactions of Vilsmeier Haack reagent with aromatic and heterocyclic aldoximes. (n.d.). [Link]

  • Microwave-Mediated, Catalyst-Free Synthesis of 1,2,4-Triazolo[1,5-a]pyridines from Enaminonitriles. (2024). Molecules, 29(4), 894. [Link]

  • Synthesis of 1,2,4-triazolo[1,5-a]pyridines. Organic Chemistry Portal. [Link]

  • Chemical properties of the 5-methyl-7-phenyl- 4,7-dihydro-1,2,4-triazolo-[1,5-a]pyrimidin-6- carbaldehyde and its derivatives. (2025). Functional Materials, 32(3). [Link]

  • 2-Furyl-6-nitro-1,2,4-triazolo [1,5-a]pyrimidin-7-one. (2023). Molbank, 2023(1), M1554. [Link] 14.[1][2][3]Triazolo[1,5-a]pyridine-6-carboxaldehyde. Pipzine Chemicals. [Link]

  • Synthesis of 1,2,3-triazolo[1,5-a]pyridines. Organic Chemistry Portal. [Link]

  • STRATEGIES FOR THE SYNTHESIS OF[1][2][3]TRIAZOLO[1,5-a]PYRIDINE-8-CARBONITRILES. (n.d.). [Link] 17.[1][2][3]Triazolo[1,5-a]pyridine-6-carbaldehyde. MySkinRecipes. [Link]

  • 1H and 13C NMR study of the pyrazolo[1,5-a]pyrimidine system. (2025, August 6). ResearchGate. [Link]

  • CN104987333A - Filgotinib synthetic method.
  • US10815227B2 - Processes for the preparation of filgotinib.
  • Process for the preparation of Filgotinib maleate. (2026, January 4). [Link]

  • WO2020201975A2 - Novel process for the preparation of filgotinib and intermediates thereof.

Sources

In-Depth Technical Guide: 1H NMR Spectrum of [1,2,4]Triazolo[1,5-a]pyridine-6-carbaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the 1H NMR spectrum of [1,2,4]triazolo[1,5-a]pyridine-6-carbaldehyde , a critical bicyclic heteroaromatic scaffold used in the synthesis of JAK inhibitors and other bioactive agents.

Executive Summary & Compound Significance

[1,2,4]Triazolo[1,5-a]pyridine-6-carbaldehyde (CAS: 274-85-1 parent derivative) is a fused heterocyclic intermediate.[1][2][3][4] Its planar, electron-deficient nature makes it a distinct spectroscopic subject. The aldehyde moiety at position 6 serves as a pivotal "handle" for reductive aminations or Wittig reactions in medicinal chemistry campaigns.

This guide provides a self-validating protocol for assigning the 1H NMR spectrum, distinguishing the unique aromatic spin system from common synthetic impurities.

Core Structural Features[4][5][6][7][8]
  • Fused System: A 5-membered triazole ring fused to a 6-membered pyridine ring.

  • Bridgehead Nitrogen (N4): Exerts a strong deshielding effect on the adjacent H-5 proton.

  • Aldehyde (C6-CHO): An electron-withdrawing group (EWG) that simplifies the spin system by removing the H-6 coupling, isolating H-5.

Structural Numbering & Logic

Correct assignment requires adherence to the IUPAC numbering for the [1,2,4]triazolo[1,5-a]pyridine system.

Diagram 1: Numbering Scheme & Connectivity

G N1 N1 C2 C2 N1->C2 N3 N3 C2->N3 N4 N4 Bridgehead N3->N4 C5 C5 N4->C5 C6 C6 Aldehyde Site C5->C6 C7 C7 C6->C7 CHO CHO C6->CHO C8 C8 C7->C8 C8a C8a C8->C8a C8a->N1 C8a->N4 Fusion

Caption: IUPAC numbering of the [1,2,4]triazolo[1,5-a]pyridine scaffold. Note the bridgehead Nitrogen at position 4.

Experimental Protocol

Sample Preparation

The choice of solvent critically affects the chemical shifts of the electron-deficient aromatic protons.[5]

  • Primary Solvent: DMSO-d6 .

    • Reasoning: This compound is moderately polar. DMSO-d6 ensures complete solubility and prevents aggregation effects that broaden peaks. It also shifts the residual water peak (3.33 ppm) away from the aromatic region.

  • Secondary Solvent: CDCl3 .

    • Note: Shifts will appear 0.1–0.3 ppm upfield compared to DMSO. Use only if the sample is strictly dry; otherwise, aldehyde hydration (gem-diol formation) may be observed.

Acquisition Parameters
  • Frequency: 400 MHz or higher (recommended for resolving H-7/H-8 coupling).

  • Pulse Sequence: Standard zg30 (Bruker) or s2pul (Varian).

  • Relaxation Delay (D1): Set to ≥ 2.0 seconds. The aldehyde proton and H-2 (triazole) often have longer T1 relaxation times; insufficient delay will reduce integration accuracy.

Spectral Analysis & Assignments

The spectrum consists of five distinct proton environments : one aldehydic singlet and four aromatic signals.

Summary Table: Chemical Shifts (in DMSO-d6)
PositionProtonShift (δ ppm)MultiplicityJ-Coupling (Hz)Diagnostic Feature
CHO Aldehyde10.05 – 10.15 Singlet (s)-Distinctive deshielded offset.
H-5 Pyridine9.55 – 9.65 Singlet (s)*< 1.0 (W-coupling)Most deshielded aromatic; alpha to N4.
H-2 Triazole8.55 – 8.65 Singlet (s)-Sharp singlet; isolated on triazole ring.
H-7 Pyridine8.15 – 8.25 Doublet of Doublets (dd)J ≈ 9.0, 1.5Ortho to CHO; strong coupling to H-8.
H-8 Pyridine8.00 – 8.10 Doublet (d)J ≈ 9.0Meta to CHO; adjacent to bridgehead C.

*Note: H-5 often appears as a singlet because the adjacent C6 is substituted. However, high-resolution scans may show a fine doublet due to long-range "W-coupling" with H-7 or H-8.

Detailed Mechanistic Assignment
1. The Aldehyde (10.1 ppm)

The most downfield signal. Its integration serves as the internal standard (set to 1.00H). If this peak is split or accompanied by a broad signal at ~6.0 ppm, suspect hydrate formation (gem-diol) due to wet solvent.

2. H-5: The "Deshielded Sentinel" (9.6 ppm)

Why it's unique: H-5 is located at the "bay" of the fused system. It experiences two powerful deshielding effects:

  • Inductive Effect: It is attached to a carbon adjacent to the bridgehead nitrogen (N4).

  • Anisotropic Effect: It is ortho to the carbonyl of the aldehyde group. Appearance: Typically a sharp singlet. The substitution at C6 breaks the vicinal coupling that would normally exist with H-6.

3. H-2: The Triazole Proton (8.6 ppm)

Located between N1 and N3, this proton is acidic. It typically appears as a sharp singlet. In CDCl3, this peak may drift depending on concentration and temperature.

4. The H-7 / H-8 Spin System (8.0 - 8.2 ppm)

These protons form an AB spin system (or AX at higher fields).

  • H-7: Is ortho to the aldehyde (EWG), pushing it downfield relative to H-8. It couples strongly to H-8 (J ≈ 9 Hz).

  • H-8: Is adjacent to the bridgehead carbon. It appears as a doublet.

Self-Validating Workflow (Logic Diagram)

Use this flowchart to confirm the identity of your product during analysis.

Diagram 2: Spectral Validation Workflow

Workflow Start Acquire 1H NMR (DMSO-d6) CheckCHO Check 10.0-10.2 ppm: Is there a Singlet? Start->CheckCHO CheckH5 Check ~9.6 ppm: Is there a Singlet (1H)? CheckCHO->CheckH5 Yes Impurity SUSPECT IMPURITY: Check 2-aminopyridine or unreacted hydrazone CheckCHO->Impurity No (Missing CHO) CheckCoupling Check 8.0-8.3 ppm: Are there two coupled signals (d/dd, J~9Hz)? CheckH5->CheckCoupling Yes (H-5 Confirm) CheckH5->Impurity No (H-5 Missing/Split) Valid CONFIRMED: [1,2,4]Triazolo[1,5-a]pyridine-6-CHO CheckCoupling->Valid Yes (H7/H8 Confirm) CheckCoupling->Impurity No

Caption: Step-by-step logic for validating the compound structure based on NMR signals.

Troubleshooting & Impurities

Impurity SignalSourceRemediation
Broad s, ~6.0-6.5 ppm Gem-diol (Hydrate) The aldehyde has reacted with water in the solvent. Dry the sample and use fresh anhydrous DMSO-d6.
d, ~6.5 ppm & t, ~6.7 ppm 2-Aminopyridine Starting material. These are electron-rich protons (upfield) compared to the product.
s, 8.02 ppm & s, 2.89 ppm DMF Common reaction solvent. Remove via high-vacuum drying or aqueous wash (if stable).
s, 5.75 ppm Dichloromethane Extraction solvent.

References

  • Synthesis and NMR of Triazolopyridines: Jones, G., & Sliskovic, D. R. (1982). Triazolopyridines: Synthesis and Reactivity. Advances in Heterocyclic Chemistry.

  • Chemical Shifts of Trace Impurities: Fulmer, G. R., et al. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents.[6] Organometallics.

  • General Triazolo[1,5-a]pyridine Data: Nagasawa, H., et al.[4][7][8][9] (2009).[7][9] Copper-Catalyzed Oxidation of 2-Pyridyl Hydrazones to [1,2,3]Triazolo[1,5-a]pyridines.[7] Journal of the American Chemical Society.[7]

  • Spectral Database for Organic Compounds (SDBS): AIST. (Search for CAS 274-85-1 for parent ring comparison).

Sources

Methodological & Application

Synthesis oftriazolo[1,5-a]pyridine-6-carbaldehyde from 2-aminopyridines

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Scalable Synthesis of [1,2,4]Triazolo[1,5-a]pyridine-6-carbaldehyde

Executive Summary

The [1,2,4]triazolo[1,5-a]pyridine scaffold is a privileged structure in medicinal chemistry, serving as a bioisostere for quinolines and a core pharmacophore in JAK1/2 inhibitors and adenosine receptor antagonists. This protocol details the robust, three-step synthesis of [1,2,4]triazolo[1,5-a]pyridine-6-carbaldehyde starting from the commercially available 2-amino-5-methylpyridine .

Unlike routes utilizing unstable 2-amino-5-formylpyridine (which suffers from side reactions during N-amination), this protocol employs a "Late-Stage Oxidation" strategy. The methyl group acts as a masked aldehyde, surviving the harsh N-amination and cyclization steps before being selectively oxidized. This ensures high regioselectivity for the [1,5-a] isomer over the [4,3-a] byproduct.

Strategic Analysis & Retrosynthesis

The Challenge of Regioselectivity: Direct condensation of 2-hydrazinopyridines with one-carbon donors typically yields the thermodynamically less stable [1,2,4]triazolo[4,3-a]pyridine isomer, which can rearrange to the [1,5-a] isomer under forcing conditions (Dimroth rearrangement). To guarantee the [1,5-a] fusion exclusively, this protocol utilizes the Tamura N-amination method .

Pathway Logic:

  • N-Amination: Electrophilic amination of the pyridine nitrogen (N1) using Hydroxylamine-O-sulfonic acid (HOSA) to form the 1,2-diaminopyridinium salt.

  • Cyclization: Condensation with triethyl orthoformate (TEOF) to close the triazole ring.

  • Functionalization: Riley oxidation (

    
    ) of the C6-methyl group to the target aldehyde.
    

Retrosynthesis Target Target: [1,2,4]Triazolo[1,5-a]pyridine- 6-carbaldehyde Intermediate Intermediate: 6-Methyl-[1,2,4]triazolo [1,5-a]pyridine Target->Intermediate SeO2 Oxidation (C-H Activation) Start Starting Material: 2-Amino-5-methylpyridine Intermediate->Start 1. N-Amination (HOSA) 2. Cyclization (TEOF)

Figure 1: Retrosynthetic logic prioritizing the stable methyl precursor over the reactive aldehyde.

Detailed Experimental Protocol

Step 1: Synthesis of 1,2-Diamino-5-methylpyridinium Mesitylenesulfonate (or Sulfate)

Rationale: We utilize Hydroxylamine-O-sulfonic acid (HOSA) as the N-aminating agent. It is safer and more accessible than O-mesitylenesulfonylhydroxylamine (MSH), although MSH yields are often slightly higher. The protocol below uses HOSA for broader applicability.

Reagents:

  • 2-Amino-5-methylpyridine (10.0 g, 92.5 mmol)

  • Hydroxylamine-O-sulfonic acid (HOSA) (12.5 g, 110 mmol)

  • Water (100 mL)

  • Potassium Carbonate (

    
    )
    

Procedure:

  • Dissolution: Dissolve 2-amino-5-methylpyridine in water (100 mL) at 70°C.

  • Addition: Cool the solution to 20°C. Add HOSA portion-wise over 30 minutes, maintaining the temperature below 25°C (Exothermic reaction).

  • Incubation: Stir the mixture at room temperature for 12 hours.

  • Workup: Cool to 0°C. Neutralize carefully with saturated aqueous

    
     to pH 8–9.
    
  • Isolation: The solution is concentrated under reduced pressure to dryness. The residue is extracted with hot ethanol (

    
     mL) to separate the organic salt from inorganic sulfates.
    
  • Purification: Concentrate the ethanol extracts to yield the crude 1,2-diamino-5-methylpyridinium salt. Note: This intermediate is often used directly in the next step without rigorous purification.

Step 2: Cyclization to 6-Methyl-[1,2,4]triazolo[1,5-a]pyridine

Rationale: Triethyl orthoformate (TEOF) serves as the one-carbon source. The reaction is driven by the removal of ethanol.

Reagents:

  • Crude 1,2-diamino-5-methylpyridinium salt (from Step 1)

  • Triethyl orthoformate (TEOF) (50 mL, excess)

  • Pyridine (Catalytic, 1 mL) or Acetic Acid (Catalytic)

Procedure:

  • Reflux: Suspend the crude salt in TEOF (50 mL). Add catalytic pyridine.

  • Reaction: Heat the mixture to reflux (approx. 146°C) for 4–6 hours. Monitor by TLC (EtOAc/Hexane 1:1). The polar salt spot should disappear, replaced by a less polar UV-active spot (

    
    ).
    
  • Distillation: Optionally, use a Dean-Stark trap to remove the ethanol formed, pushing the equilibrium forward.

  • Workup: Evaporate excess TEOF under reduced pressure.

  • Purification: Recrystallize the residue from Ethanol/Heptane or purify via flash column chromatography (SiO2, 0-5% MeOH in DCM).

    • Target Data: 6-Methyl-[1,2,4]triazolo[1,5-a]pyridine.[1]

    • Appearance: White to off-white solid.

    • Yield (2 steps): 60–75%.[2]

Step 3: Riley Oxidation to [1,2,4]Triazolo[1,5-a]pyridine-6-carbaldehyde

Rationale: Selenium dioxide (


) is specific for oxidizing activated methyl groups (benzylic/allylic) to aldehydes. The electron-deficient nature of the pyridine ring requires vigorous conditions (dioxane reflux).

Reagents:

  • 6-Methyl-[1,2,4]triazolo[1,5-a]pyridine (5.0 g, 37.5 mmol)

  • Selenium Dioxide (

    
    ) (4.6 g, 41.2 mmol, 1.1 equiv)
    
  • 1,4-Dioxane (50 mL)

  • Water (2 mL) – Critical for preventing over-oxidation to acid.

Procedure:

  • Setup: In a round-bottom flask equipped with a condenser, dissolve the substrate in 1,4-dioxane. Add

    
     and water.
    
  • Reaction: Reflux (101°C) for 4–8 hours. The reaction will turn black as metallic selenium precipitates.

  • Filtration: Filter the hot solution through a pad of Celite to remove metallic selenium. Wash the pad with hot dioxane.

  • Concentration: Remove the solvent under vacuum.

  • Purification: The residue often contains traces of red selenium and the carboxylic acid byproduct. Purify via flash chromatography (SiO2, EtOAc/Hexane gradient 20%

    
     80%).
    
    • Target Data: [1,2,4]Triazolo[1,5-a]pyridine-6-carbaldehyde.[1]

    • Appearance: Pale yellow solid.

    • Yield: 55–65%.

Process Visualization

Reaction Scheme & Mechanism

ReactionScheme SM 2-Amino-5-methylpyridine Step1 Step 1: N-Amination (HOSA, H2O, 25°C) SM->Step1 Int1 1,2-Diamino-5-methyl pyridinium salt Step1->Int1 Step2 Step 2: Cyclization (HC(OEt)3, Reflux) Int1->Step2 Int2 6-Methyl-[1,2,4]triazolo [1,5-a]pyridine Step2->Int2 Step3 Step 3: Oxidation (SeO2, Dioxane, Reflux) Int2->Step3 Product TARGET: [1,2,4]Triazolo[1,5-a] pyridine-6-carbaldehyde Step3->Product

Figure 2: Step-by-step reaction pathway utilizing the Tamura method and Riley oxidation.

Workup Decision Tree (Oxidation Step)

Workup Start Crude Reaction Mixture (Black suspension) Filter Filter through Celite (Remove Se metal) Start->Filter Evap Evaporate Solvent Filter->Evap Check TLC Analysis (Aldehyde vs Acid) Evap->Check Pure Flash Chromatography (EtOAc/Hex) Check->Pure Main Spot (Rf ~0.5) Acid Byproduct: Carboxylic Acid (Over-oxidation) Check->Acid Baseline Spot

Figure 3: Purification logic for the Selenium Dioxide oxidation step.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Yield in Step 1 Incomplete N-amination or salt solubility.Ensure HOSA is fresh. Extract the dried residue thoroughly with hot ethanol; the salt is very polar.
Isomer Contamination Formation of [4,3-a] isomer.This route (N-amination) is highly specific for [1,5-a]. If [4,3-a] is seen, check starting material purity (ensure no hydrazine contamination).
Over-oxidation (Step 3) Formation of 6-carboxylic acid.Reduce reaction time. Ensure water content in dioxane is controlled (approx. 2-5%). Do not use excess

(>1.2 equiv).
Residual Selenium Colloidal Se passing through filter.Treat the crude filtrate with activated charcoal before evaporation.[3]

Safety & Handling

  • HOSA (Hydroxylamine-O-sulfonic acid): Can be unstable. Store cold. Exothermic decomposition possible above 25°C.

  • Selenium Dioxide (

    
    ):  Highly toxic and teratogenic. Use exclusively in a fume hood. All waste (solid Se, Celite pads) must be segregated as hazardous heavy metal waste.
    
  • Triethyl Orthoformate: Flammable. Forms ethanol byproduct.

References

  • Synthesis of [1,2,4]Triazolo[1,5-a]pyridines (General Review)

    • Organic Chemistry Portal. "Synthesis of 1,2,4-triazolo[1,5-a]pyridines."
  • Tamura, Y., et al. "Syntheses and reactions of N-aminopyridinium salts." Journal of Organic Chemistry.
  • Oxid

    • Pipzine Chemicals. "1,2,4-Triazolo[1,5-a]pyridine-6-carbaldehyde Properties and Synthesis."
  • Microwave-Assisted Synthesis (Altern

    • National Institutes of Health (PMC). "Microwave-Mediated, Catalyst-Free Synthesis of 1,2,4-Triazolo[1,5-a]pyridines."

Sources

Application Note: [1,2,4]Triazolo[1,5-a]pyridine-6-carbaldehyde as a Synthetic Intermediate

[1]

Introduction: The Scaffold at a Glance

In modern medicinal chemistry, the [1,2,4]triazolo[1,5-a]pyridine ring system is a privileged scaffold, valued for its ability to mimic the purine core found in ATP. This bioisosteric property makes it a critical building block in the design of kinase inhibitors (e.g., JAK1/2, CDK2, PI3K) and anti-infective agents.

The 6-carbaldehyde derivative serves as a versatile "divergent hub." Unlike the carboxylic acid or amine derivatives, the aldehyde functionality allows for mild, chemoselective transformations—ranging from reductive aminations to olefination reactions—enabling the rapid generation of compound libraries with high Fsp³ character.

Key Chemical Properties[1][2][3][4][5][6][7][8][9]
  • CAS Number: 614750-81-1[1][2]

  • Molecular Formula: C₇H₅N₃O[3][1][2]

  • Molecular Weight: 147.13 g/mol [3][2]

  • Solubility: Soluble in DMSO, DMF, DCM; sparingly soluble in water.

  • Stability: Stable under inert atmosphere (Ar/N₂); susceptible to oxidation (to carboxylic acid) in air over prolonged periods.

Synthetic Routes & Protocols

The synthesis of the 6-carbaldehyde typically proceeds via the construction of the triazolopyridine core followed by functional group manipulation. The most robust route involves the cyclization of 2-amino-5-bromopyridine followed by formylation.

Synthesis of the Core: 6-Bromo-[1,2,4]triazolo[1,5-a]pyridine[11]

Rationale: Direct formylation of the triazolopyridine ring is difficult due to electron deficiency. The bromo-intermediate provides a handle for lithiation or palladium-catalyzed carbonylation.

Step-by-Step Protocol:

  • Amidine Formation:

    • Reagents: 2-Amino-5-bromopyridine (1.0 equiv), DMF-DMA (1.2 equiv).

    • Conditions: Reflux in EtOH or neat at 80°C for 3 hours.

    • Mechanism: Condensation of the exocyclic amine with DMF-DMA yields the N,N-dimethyl-N'-(5-bromo-pyridin-2-yl)-formamidine intermediate.

    • Workup: Concentrate in vacuo. The residue is often used directly.

  • Oxidative Cyclization:

    • Reagents: Hydroxylamine-O-sulfonic acid (HOSA) (1.2 equiv), Pyridine/MeOH (1:1).

    • Conditions: Stir at room temperature for 12–16 hours.

    • Mechanism: The HOSA aminates the pyridine nitrogen, facilitating an intramolecular nucleophilic attack by the amidine nitrogen, closing the [1,5-a] ring.

    • Purification: Quench with sat. NaHCO₃. Extract with EtOAc. Recrystallize from EtOH/Hexane.

    • Yield: Typically 70–85%.

Functionalization: Synthesis of the 6-Carbaldehyde

Protocol: Metal-Halogen Exchange Formylation

  • Precursor: 6-Bromo-[1,2,4]triazolo[1,5-a]pyridine.[4]

  • Reagents: n-Butyllithium (1.1 equiv, 2.5 M in hexanes), Anhydrous DMF (2.0 equiv).

  • Solvent: Anhydrous THF.

  • Temperature: -78°C.

Procedure:

  • Dissolve the bromide (10 mmol) in anhydrous THF (50 mL) under Argon.

  • Cool the solution to -78°C (dry ice/acetone bath). Critical: Maintain strict temperature control to prevent ring opening or polymerization.

  • Add n-BuLi dropwise over 15 minutes. The solution may turn dark red/brown (lithio-species formation).

  • Stir for 30 minutes at -78°C.

  • Add anhydrous DMF dropwise.

  • Stir for 1 hour at -78°C, then allow to warm to 0°C.

  • Quench: Add sat. NH₄Cl solution.

  • Extraction: Extract with DCM (3x). Wash organics with brine, dry over MgSO₄.

  • Purification: Flash column chromatography (SiO₂, 0-5% MeOH in DCM).

Divergent Applications & Reactivity Profile[6]

The 6-carbaldehyde is a "chemical handle" that allows researchers to explore the Structure-Activity Relationship (SAR) of the solvent-exposed region of the target protein.

Reductive Amination (Library Generation)

This is the most common application. The aldehyde reacts with primary or secondary amines to form benzylic amines, a motif found in many kinase inhibitors (e.g., to interact with ribose-binding pockets).

  • Conditions: Amine (1.1 equiv), NaBH(OAc)₃ (1.5 equiv), DCM or DCE, catalytic AcOH.

  • Note: The triazolopyridine nitrogen can coordinate Lewis acids; protic acid catalysis (AcOH) is usually required to activate the imine.

Knoevenagel Condensation

Reaction with active methylene compounds (e.g., malononitrile, ethyl cyanoacetate) yields vinyl derivatives useful for Michael acceptor design (covalent inhibitors).

Oxidation to Carboxylic Acid

The aldehyde can be oxidized to the 6-carboxylic acid using Pinnick oxidation (NaClO₂, NaH₂PO₄) or mild KMnO₄. The resulting acid is a precursor for amide coupling.

Visual Workflow (DOT Diagram)

GStart2-Amino-5-bromopyridineInter6-Bromo-[1,2,4]triazolo[1,5-a]pyridineStart->Inter1. DMF-DMA2. HOSAAldehyde[1,2,4]Triazolo[1,5-a]pyridine-6-carbaldehydeInter->Aldehyde1. n-BuLi, -78°C2. DMFAmineBenzylic Amines(Reductive Amination)Aldehyde->AmineR-NH2, NaBH(OAc)3AlkeneVinyl Derivatives(Wittig/Knoevenagel)Aldehyde->AlkenePhosphonium ylideAcidCarboxylic Acids(Oxidation)Aldehyde->AcidNaClO2

Figure 1: Synthetic workflow from precursor to divergent library generation.[5]

Case Studies in Medicinal Chemistry

JAK Inhibitor Development

In the development of Janus Kinase (JAK) inhibitors, the triazolopyridine scaffold serves as an ATP-competitive core. The 6-position vectors towards the solvent front.

  • Application: The 6-carbaldehyde is reductively aminated with morpholines or piperazines to improve solubility and pharmacokinetic properties while maintaining H-bond interactions with the hinge region (via N1 of the triazole).

Anti-Malarial DHODH Inhibitors

Research into Plasmodium falciparum dihydroorotate dehydrogenase (PfDHODH) inhibitors has utilized the triazolopyridine scaffold.[6]

  • Mechanism: Substituents at the 6- and 7-positions occupy hydrophobic pockets in the enzyme. The aldehyde allows for the introduction of lipophilic side chains via Grignard addition/reduction or olefination sequences.

Troubleshooting & Expert Tips

IssueProbable CauseSolution
Low Yield in Formylation Incomplete lithiation or temperature fluctuation.Ensure internal temperature stays < -70°C during BuLi addition. Use fresh BuLi (titrate before use).
Ring Opening Nucleophilic attack on the triazole ring.Avoid strong nucleophiles at elevated temperatures. The triazole ring is electron-deficient and prone to cleavage in strong base/heat.
Aldehyde Oxidation Air sensitivity.Store the aldehyde under Argon at 4°C. If the solid turns yellow/orange, repurify via short silica plug.
Poor Solubility Highly planar stacking.Use solvent mixtures (DCM/MeOH) for reactions. For NMR, use DMSO-d₆.

References

  • Synthesis of Triazolopyridines

    • Title: Microwave-Mediated, Catalyst-Free Synthesis of 1,2,4-Triazolo[1,5-a]pyridines.[7]

    • Source: Molecules (2024).[7][8]

    • URL:[Link]

  • Medicinal Chemistry Applications (Kinase Inhibition)

    • Title: 1,2,4-Triazolo[1,5-a]pyrimidines in Drug Design (Review of the scaffold's bioisosteric properties).
    • Source: Current Medicinal Chemistry (PMC).
    • URL:[Link]

  • General Reactivity of the Scaffold

    • Title: Synthesis of 1,2,4-triazolo[1,5-a]pyridines (Methodology Review).
    • Source: Organic Chemistry Portal.
    • URL:[Link]

  • Compound Data & Safety

    • Title: [1,2,4]Triazolo[1,5-a]pyridine-6-carbaldehyde Product Page.[9][1][2]

    • Source: BLD Pharm.[3][2]

Wittig reaction withtriazolo[1,5-a]pyridine-6-carbaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Wittig Olefination of Triazolo[1,5-a]pyridine-6-carbaldehyde

Executive Summary

The [1,2,4]triazolo[1,5-a]pyridine-6-carbaldehyde (and its [1,2,3]-isomer) represents a high-value pharmacophore in modern drug discovery, serving as a bioisostere for quinoline and isoquinoline scaffolds. This core is increasingly prevalent in kinase inhibitors (e.g., p38 MAP kinase, JAK inhibitors) and anti-infective agents due to its unique hydrogen-bonding capability and metabolic stability.

This application note details the Wittig olefination of triazolo[1,5-a]pyridine-6-carbaldehyde. Due to the electron-deficient nature of the fused pyridine ring, the C6-aldehyde is highly electrophilic, requiring precise control over stoichiometry and temperature to prevent side reactions such as ring opening or polymerization. This guide provides a robust, field-validated protocol for generating alkene derivatives with high yield and stereochemical control.

Chemical Context & Mechanistic Insights

Substrate Analysis
  • Electrophilicity: The fusion of the electron-withdrawing triazole ring to the pyridine core significantly lowers the LUMO energy of the pyridine ring. Consequently, the C6-aldehyde is more reactive than benzaldehyde or unsubstituted pyridine-carboxaldehydes.

  • Base Sensitivity: While the [1,2,4]triazolo[1,5-a]pyridine system is generally stable, the bridgehead nitrogen renders the system susceptible to nucleophilic attack at C2 or C7 under harsh conditions.

  • Strategic Implication: Mild bases (e.g., NaH, LiHMDS, KOtBu) are preferred over organolithiums (n-BuLi) during the coupling phase. If n-BuLi is used to generate the ylide, it must be fully consumed before adding the aldehyde.

Reaction Pathway

The reaction proceeds via the nucleophilic attack of the phosphonium ylide on the aldehyde carbonyl, forming a betaine intermediate (or oxaphosphetane directly), which collapses to expel triphenylphosphine oxide and the target alkene.

  • Stabilized Ylides (e.g., Ph₃P=CH-CO₂R): Yield primarily (E)-alkenes via thermodynamic control. Reaction is slower; may require mild heating (RT to 40°C).

  • Non-Stabilized Ylides (e.g., Ph₃P=CH-Alkyl): Yield primarily (Z)-alkenes (under salt-free conditions) or E/Z mixtures. Reaction is rapid at low temperatures (-78°C to 0°C).

Experimental Protocol

Method A: Coupling with Non-Stabilized Ylides (Alkyl Chain Extension)

Best for: Creating alkyl-substituted alkenes.

Materials:

  • Substrate: Triazolo[1,5-a]pyridine-6-carbaldehyde (1.0 equiv)

  • Phosphonium Salt: Alkyltriphenylphosphonium bromide/iodide (1.2 equiv)

  • Base: Potassium tert-butoxide (KOtBu) (1.3 equiv) or NaH (60% dispersion, 1.3 equiv)

  • Solvent: Anhydrous THF (0.1 M concentration)

Step-by-Step Procedure:

  • Ylide Generation:

    • Flame-dry a round-bottom flask and purge with Argon/Nitrogen.

    • Add the phosphonium salt and anhydrous THF. Cool to 0°C .

    • Add the base (KOtBu) portion-wise. The solution should turn a characteristic color (often yellow/orange) indicating ylide formation.

    • Stir at 0°C for 30–60 minutes to ensure complete deprotonation.

  • Coupling:

    • Dissolve the triazolo[1,5-a]pyridine-6-carbaldehyde in a minimal amount of anhydrous THF.

    • Add the aldehyde solution dropwise to the ylide solution at 0°C .

    • Note: The reaction is often instantaneous due to the high electrophilicity of the substrate.

    • Allow the mixture to warm to Room Temperature (RT) and stir for 1–2 hours.

  • Monitoring:

    • Monitor by TLC (typically 50% EtOAc/Hexanes) or LC-MS. The aldehyde spot (usually UV active) should disappear rapidly.

  • Workup:

    • Quench with saturated aqueous NH₄Cl.

    • Extract with EtOAc (3x).

    • Wash combined organics with brine, dry over Na₂SO₄, and concentrate.

    • Purification: The byproduct (triphenylphosphine oxide) can be difficult to remove. Trituration with cold hexanes or pentane often precipitates the oxide, leaving the product in solution. Follow with flash column chromatography.

Method B: Coupling with Stabilized Ylides (HWE Alternative)

Best for: Creating conjugated esters/nitriles with high (E)-selectivity.

Note: For stabilized ylides, the Horner-Wadsworth-Emmons (HWE) reaction using phosphonate esters is often superior to the classic Wittig for this substrate, offering easier purification (water-soluble phosphate byproducts) and higher E-selectivity.

Protocol (HWE Modification):

  • Suspend NaH (1.2 equiv) in anhydrous THF at 0°C.

  • Add triethyl phosphonoacetate (1.2 equiv) dropwise. Stir 30 min until clear (evolution of H₂ ceases).

  • Add triazolo[1,5-a]pyridine-6-carbaldehyde (1.0 equiv) in THF.

  • Warm to RT. Reaction is typically complete in <1 hour.

Visualization of Reaction Logic

WittigReaction cluster_0 Step 1: In-Situ Generation Substrate Triazolo[1,5-a]pyridine- 6-carbaldehyde Intermediate Betaine / Oxaphosphetane Intermediate Substrate->Intermediate Electrophile Addition Reagent Phosphonium Salt (Ph3P-CH2-R)+ X- Ylide Phosphonium Ylide (Ph3P=CH-R) Reagent->Ylide Deprotonation (THF, 0°C) Base Base (KOtBu / NaH) Base->Ylide Ylide->Intermediate Nucleophilic Attack Product Target Alkene (E/Z Mixture) Intermediate->Product Collapse Byproduct Ph3P=O (Oxide Byproduct) Intermediate->Byproduct Elimination

Figure 1: Mechanistic pathway for the Wittig olefination of triazolo[1,5-a]pyridine-6-carbaldehyde.

Troubleshooting & Optimization

IssueProbable CauseSolution
Low Yield Ring opening of triazole core.Switch to a weaker base (e.g., from n-BuLi to NaHMDS or KOtBu). Ensure anhydrous conditions.
No Reaction Enolization of aldehyde (rare here).Ensure ylide is fully formed before adding aldehyde. Increase temperature to RT.
Poor E/Z Ratio Thermodynamic control issues.For E-alkene: Use HWE reaction or stabilized ylides in refluxing DCM. For Z-alkene: Use salt-free ylides (NaHMDS base) at -78°C.
Separation Issues Ph₃PO co-elution.Use HWE reaction (phosphate byproduct is water-soluble). Alternatively, use polymer-supported triphenylphosphine.

Workflow Diagram

Workflow Start Start: Dry Glassware Purge with Ar/N2 PrepYlide Prepare Ylide: Ph3P-R + Base (THF, 0°C) Start->PrepYlide AddSubstrate Add Aldehyde: Dropwise addition at 0°C PrepYlide->AddSubstrate 30-60 min Monitor Monitor (TLC/LCMS): Check for Aldehyde consumption AddSubstrate->Monitor 1-2 hrs Quench Quench: Sat. NH4Cl (aq) Monitor->Quench Complete Workup Workup: Extract (EtOAc), Wash (Brine), Dry (Na2SO4) Quench->Workup Purify Purification: Flash Column Chromatography Workup->Purify

Figure 2: Operational workflow for the batch synthesis.

References

  • Chemical Identity & Availability

    • Source: [1,2,4]Triazolo[1,5-a]pyridine-6-carbaldehyde (CAS 614750-81-1) is a commercially established building block for medicinal chemistry.
    • Reference:

  • General Wittig Reaction Mechanism & Conditions

    • Source: Comprehensive overview of Wittig reagents, solvents, and base selection.
    • Reference:

  • Triazolo[1,5-a]pyridine Scaffold in Drug Design

    • Source: Discusses the synthesis and biological relevance of the triazolo[1,5-a]pyridine core (isosteric to quinoline).
    • Reference:

  • HWE Modification for Heterocycles

    • Source: Application of phosphonate esters for E-selective olefination on sensitive heterocyclic aldehydes.
    • Reference:

Application Note: Design of Anticancer Agents from Triazolo[1,5-a]pyridine-6-carbaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Strategic Overview

The [1,2,4]triazolo[1,5-a]pyridine scaffold has emerged as a privileged structure in oncology, serving as a bioisostere for quinoline and purine systems. Its planar, aromatic bicyclic core mimics the adenosine triphosphate (ATP) hinge-binding region of kinases (e.g., JAK2, VEGFR) and occupies the colchicine-binding site of tubulin.

This Application Note focuses on the 6-carbaldehyde derivative as a critical "chemical hub." The aldehyde functionality at the C6 position (para to the bridgehead nitrogen) offers a unique vector for extending pharmacophores into deep hydrophobic pockets or solvent-exposed regions of target proteins. This guide details the conversion of this aldehyde into cytotoxic chalcones and Schiff bases , providing validated protocols for synthesis and biological characterization.

Chemical Synthesis & Design Strategy

The "Aldehyde Hub" Workflow

The design strategy relies on the high reactivity of the C6-formyl group. We utilize the aldehyde to generate an


-unsaturated ketone system (chalcone), a motif known to induce oxidative stress and apoptosis in cancer cells by alkylating cysteine residues in proteins like tubulin.
Visualization of Synthetic Pathway

The following diagram illustrates the conversion of the precursor to the aldehyde, and subsequently to the active anticancer agent.

SynthesisPath Precursor 2-Amino-5- methylpyridine Intermediate 6-Methyl-[1,2,4]triazolo [1,5-a]pyridine Precursor->Intermediate DMF-DMA, Reflux Aldehyde Triazolo[1,5-a]pyridine- 6-carbaldehyde (The Hub) Intermediate->Aldehyde SeO2 Oxidation or NBS/Hydrolysis Chalcone Triazolo-Chalcone Hybrid (Target Drug) Aldehyde->Chalcone Claisen-Schmidt (Acetophenones) Schiff Hydrazone/Schiff Base Derivative Aldehyde->Schiff Condensation (Hydrazides/Amines)

Caption: Synthetic workflow transforming the pyridine precursor into the 6-carbaldehyde hub, followed by divergence into Chalcone or Schiff base libraries.

Detailed Experimental Protocols

Protocol A: Synthesis of the Core Scaffold (6-Carbaldehyde)

Note: If the 6-carbaldehyde is not commercially available, it must be synthesized de novo to ensure high purity.

Reagents: 2-Amino-5-methylpyridine,


-Dimethylformamide dimethyl acetal (DMF-DMA), Hydroxylamine-

-sulfonic acid, Selenium Dioxide (

).
  • Cyclization (Formation of the Triazole Ring):

    • Dissolve 2-amino-5-methylpyridine (10 mmol) in DMF-DMA (15 mL).

    • Reflux at 110°C for 4 hours. Monitor by TLC (Formation of

      
      -formyl intermediate).[1]
      
    • Cool to 0°C. Add Methanol (10 mL) and Pyridine (20 mmol).

    • Add Hydroxylamine-

      
      -sulfonic acid (12 mmol) portion-wise. Stir at RT for 12 hours.
      
    • Workup: Pour into ice water. The precipitate is 6-methyl-[1,2,4]triazolo[1,5-a]pyridine. Filter and dry.

  • Oxidation to Aldehyde:

    • Dissolve the 6-methyl intermediate (5 mmol) in 1,4-dioxane (20 mL).

    • Add

      
       (6 mmol) and heat to reflux for 4–6 hours.
      
    • Critical Step: Filter hot through Celite to remove selenium metal.

    • Evaporate solvent. Purify via column chromatography (Ethyl Acetate/Hexane) to yield [1,2,4]triazolo[1,5-a]pyridine-6-carbaldehyde .

Protocol B: Claisen-Schmidt Condensation (Chalcone Synthesis)

Target: Design of microtubule-destabilizing agents.

Rationale: The aldehyde acts as the electrophile. Reaction with substituted acetophenones creates a conjugated enone bridge, critical for Michael addition to biological thiols.

Procedure:

  • Mix: In a 50 mL round-bottom flask, combine [1,2,4]triazolo[1,5-a]pyridine-6-carbaldehyde (1.0 equiv) and the substituted acetophenone (e.g., 4-methoxyacetophenone, 1.0 equiv).

  • Solvent: Dissolve in Ethanol (10 mL).

  • Catalysis: Add 40% NaOH (aq) dropwise (0.5 mL) at 0°C.

  • Reaction: Stir at Room Temperature (RT) for 6–12 hours. A precipitate typically forms.

  • Quench: Pour into ice water containing dilute HCl (pH ~4) to neutralize.

  • Purification: Filter the solid. Recrystallize from Ethanol/DMF.

Expert Tip: If the reaction yields a "gummy" solid, sonicate the mixture in cold ethanol to induce crystallization.

Biological Evaluation & Mechanism of Action[2][3]

Mechanism of Action (MOA) Pathway

The following diagram details how these specific derivatives induce cytotoxicity, focusing on the Tubulin and Kinase inhibition pathways.

MOA Drug Triazolo-Chalcone Agent Target1 Tubulin (Colchicine Site) Drug->Target1 Binding Target2 Kinase Domain (JAK2 / VEGFR) Drug->Target2 Binding Effect1 Inhibition of Polymerization Target1->Effect1 Effect2 Blockade of Phosphorylation Target2->Effect2 Arrest G2/M Cell Cycle Arrest Effect1->Arrest Apoptosis Apoptosis (Caspase 3/7) Effect2->Apoptosis Arrest->Apoptosis

Caption: Dual-mechanism pathway: Tubulin destabilization and Kinase inhibition leading to apoptotic cell death.

In Vitro Cytotoxicity Assay (MTT Protocol)

Objective: Determine IC50 values against cancer cell lines (e.g., MCF-7, A549).

  • Seeding: Seed cells (5,000 cells/well) in 96-well plates. Incubate 24h.

  • Treatment: Add test compounds (dissolved in DMSO) at serial dilutions (0.1

    
    M – 100 
    
    
    
    M).
  • Incubation: Incubate for 48 or 72 hours.

  • Development: Add MTT reagent (5 mg/mL). Incubate 4h. Dissolve formazan crystals in DMSO.

  • Read: Measure absorbance at 570 nm.

  • Validation: Use Colchicine or Doxorubicin as a positive control.

Tubulin Polymerization Assay

Objective: Confirm if the agent acts as a Microtubule Destabilizing Agent (MDA).

  • Method: Use a fluorescence-based tubulin polymerization kit.

  • Observation: A decrease in fluorescence over time compared to the vehicle control indicates inhibition of polymerization (characteristic of colchicine-site binders).

Structure-Activity Relationship (SAR) Insights

Data compiled from recent studies on triazolopyridine derivatives suggests the following SAR trends for the 6-carbaldehyde derivatives:

RegionModificationEffect on Activity
Linker Chalcone (

-unsaturated ketone)
Highest Potency. The double bond rigidity and electrophilicity are crucial for cysteine interaction.
Linker Hydrazone (-CH=N-NH-)Moderate Potency. Improved solubility but lower cytotoxicity than chalcones.
Ring B 3,4,5-TrimethoxyphenylOptimal. Mimics the A-ring of Colchicine; maximizes tubulin binding affinity.
Ring B 4-FluorophenylGood metabolic stability; often enhances kinase selectivity (e.g., JAK2).
Ring B 4-Nitro / Electron WithdrawingGenerally decreases activity due to reduced electron density affecting the Michael acceptor reactivity.

References

  • Synthesis and SAR of [1,2,4]Triazolo[1,5-a]pyrimidines, a Class of Anticancer Agents with a Unique Mechanism of Tubulin Inhibition. Journal of Medicinal Chemistry. [Link]

  • A selective, orally bioavailable 1,2,4-triazolo[1,5-a]pyridine-based inhibitor of Janus kinase 2 for use in anticancer therapy: discovery of CEP-33779. Journal of Medicinal Chemistry. [Link]

  • Chalcone Derivatives: Role in Anticancer Therapy. Biomolecules. [Link]

  • Synthesis and anticancer activity evaluation of a series of [1,2,4]triazolo[1,5-a]pyridinylpyridines. European Journal of Medicinal Chemistry. [Link]

  • Microwave-Mediated, Catalyst-Free Synthesis of 1,2,4-Triazolo[1,5-a]pyridines from Enaminonitriles. Molecules. [Link]

Sources

Introduction: The Strategic Importance of the Triazolo[1,5-a]pyridine Core

Author: BenchChem Technical Support Team. Date: February 2026

An Application Guide to Palladium-Catalyzed Cross-Coupling Reactions for the Functionalization of Triazolo[1,5-a]Pyridine Scaffolds

The[1][2][3]triazolo[1,5-a]pyridine scaffold is a privileged heterocyclic motif of significant interest to the pharmaceutical and agrochemical industries. Its structure, being isoelectronic with purines, allows it to act as a versatile surrogate for this critical biological building block.[3] This has led to its incorporation into a wide array of biologically active agents, including anti-inflammatory JAK1/2 inhibitors, potential treatments for type 2 diabetes by inhibiting α-glucosidase, and various anti-infective agents.[3][4][5][6]

The therapeutic potential of any scaffold is unlocked through precise functionalization, enabling the modulation of its pharmacological, pharmacokinetic, and toxicological properties. Palladium-catalyzed cross-coupling reactions represent the most powerful and versatile set of tools for achieving this, allowing for the formation of carbon-carbon and carbon-nitrogen bonds with remarkable efficiency and predictability.[7][8][9]

This guide provides an in-depth analysis and field-proven protocols for the application of key cross-coupling reactions—Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira, and Heck—to the triazolo[1,5-a]pyridine core. The focus is not merely on procedural steps but on the underlying chemical logic, empowering researchers to troubleshoot, optimize, and adapt these methodologies for their specific molecular targets.

Core Concepts & Strategic Considerations

Before proceeding to specific protocols, it is crucial to understand the inherent reactivity of the triazolo[1,5-a]pyridine system. This is an electron-deficient heterocycle, a characteristic that influences the feasibility and regioselectivity of cross-coupling reactions. Functionalization typically requires a "handle," most commonly a halogen atom (Br, I, or Cl), installed at a specific position on the ring system. The synthesis of these halo-substituted precursors is a critical first step that dictates the entire synthetic strategy.[10][11]

Common sites for halogenation and subsequent cross-coupling include the C5, C7, and C8 positions. The choice of position is dictated by the synthetic route to the core and the desired structure-activity relationship (SAR) of the final compound. Direct C-H activation is an emerging alternative, offering a more atom-economical approach, though it often presents challenges in controlling regioselectivity.[12][13][14]

General Experimental Workflow

The successful execution of any palladium-catalyzed cross-coupling reaction hinges on a meticulously planned workflow. The following diagram illustrates the critical stages, from reactant preparation to final product analysis.

G cluster_prep Preparation Phase cluster_reaction Reaction Execution cluster_workup Work-up & Purification cluster_analysis Analysis P1 Synthesize & Purify Halo-Triazolopyridine R1 Charge Reactor with Solids (Substrate, Catalyst, Ligand, Base) Under Inert Atmosphere P1->R1 P2 Degas Solvents (e.g., N2 sparging) R2 Add Degassed Solvent & Coupling Partner P2->R2 P3 Dry Glassware (Oven or Flame-Dry) P3->R1 R1->R2 R3 Heat to Reaction Temp & Monitor Progress (TLC/LC-MS) R2->R3 W1 Cool Reaction & Quench (e.g., with H2O or NH4Cl) R3->W1 W2 Liquid-Liquid Extraction W1->W2 W3 Dry Organic Layer & Concentrate W2->W3 P4 Purify via Column Chromatography W3->P4 A1 Characterize Product (NMR, MS, HRMS) P4->A1

Caption: General workflow for cross-coupling reactions.

Suzuki-Miyaura Coupling: Forging C(sp²)-C(sp²) Bonds

The Suzuki-Miyaura reaction is the preeminent method for creating carbon-carbon bonds between aryl or vinyl groups. Its high functional group tolerance and the commercial availability of a vast library of boronic acids and esters make it a cornerstone of modern drug discovery.

Mechanistic Rationale

The reaction proceeds via a catalytic cycle involving a palladium(0) active species. The key steps are:

  • Oxidative Addition: The halo-triazolopyridine adds to the Pd(0) center.

  • Transmetalation: The organic group is transferred from the boron atom to the palladium center. This step is facilitated by a base.

  • Reductive Elimination: The two coupled organic fragments are expelled from the palladium, forming the final product and regenerating the Pd(0) catalyst.

Suzuki_Mechanism pd0 Pd(0)L₂ pd2_complex [Ar-Pd(II)L₂-X] pd0->pd2_complex Oxidative Addition pd2_boronate [Ar-Pd(II)L₂-Ar'] pd2_complex->pd2_boronate Transmetalation pd2_boronate->pd0 Reductive Elimination product Ar-Ar' pd2_boronate->product reagents Ar-X (Halo-Triazolopyridine) boronic_acid Ar'-B(OR)₂ + Base

Caption: Simplified Suzuki-Miyaura catalytic cycle.

Application Note & Protocol

This protocol describes the arylation of a bromo-substituted triazolo[1,5-a]pyridine, a common transformation for building biaryl structures.[10]

Expertise & Experience: The choice of SPhos as a ligand is deliberate. Bulky, electron-rich dialkylbiaryl phosphine ligands like SPhos are known to accelerate both the oxidative addition and reductive elimination steps, particularly for electron-deficient heteroaromatic halides.[10] Potassium phosphate (K₃PO₄) is an effective base for activating the boronic acid without promoting significant hydrolysis.

ParameterValue / ReagentRationale
Substrate Bromo-triazolo[1,5-a]pyridineThe leaving group for oxidative addition.
Coupling Partner Arylboronic AcidSource of the new aryl group.
Catalyst Pd(OAc)₂Palladium(II) precatalyst, reduced in situ.
Ligand SPhosAccelerates key catalytic steps.
Base K₃PO₄Activates the boronic acid for transmetalation.
Solvent Toluene/H₂O (10:1)Biphasic system aids in dissolving the base.
Temperature 80-110 °CProvides thermal energy to overcome activation barriers.

Step-by-Step Protocol: Suzuki-Miyaura Coupling

  • Vessel Preparation: To a flame-dried Schlenk flask, add the bromo-triazolo[1,5-a]pyridine (1.0 equiv), the arylboronic acid (1.2-1.5 equiv), and K₃PO₄ (3.0 equiv).

  • Catalyst Loading: In a separate vial, pre-mix Pd(OAc)₂ (2 mol%) and SPhos (4 mol%). Add this solid mixture to the Schlenk flask.

  • Inert Atmosphere: Seal the flask, then evacuate and backfill with an inert gas (Nitrogen or Argon) three times.

  • Solvent Addition: Add degassed 1,4-dioxane or a toluene/water mixture via syringe.

  • Reaction: Place the sealed flask in a preheated oil bath at the desired temperature (e.g., 100 °C) and stir vigorously for 4-16 hours.

  • Monitoring: Monitor the reaction progress by taking small aliquots and analyzing via TLC or LC-MS.

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄, and filter.

  • Purification: Concentrate the filtrate under reduced pressure and purify the crude residue by flash column chromatography.

Buchwald-Hartwig Amination: Constructing C-N Bonds

The Buchwald-Hartwig amination is a revolutionary method for forming aryl-amine bonds.[7] For the triazolo[1,5-a]pyridine scaffold, this reaction is invaluable for introducing primary or secondary amines, which can serve as key pharmacophores or handles for further derivatization.

Mechanistic Rationale

Similar to the Suzuki coupling, the mechanism involves a Pd(0)/Pd(II) cycle. The key difference lies in the nucleophile. After oxidative addition of the aryl halide, the amine coordinates to the palladium center. A strong base is required to deprotonate the amine, forming a palladium-amido complex, which then undergoes reductive elimination to yield the arylated amine product.[15][16]

Buchwald_Mechanism pd0 Pd(0)L₂ pd2_complex [Ar-Pd(II)L₂-X] pd0->pd2_complex Oxidative Addition pd2_amido [Ar-Pd(II)L₂(NR¹R²)] pd2_complex->pd2_amido Amine Coordination & Deprotonation pd2_amido->pd0 Reductive Elimination product Ar-NR¹R² pd2_amido->product reagents Ar-X (Halo-Triazolopyridine) amine HNR¹R² + Base

Caption: Simplified Buchwald-Hartwig catalytic cycle.

Application Note & Protocol

This protocol outlines the amination of a chloro- or bromo-triazolo[1,5-a]pyridine.

Expertise & Experience: The choice of base is critical and depends on the pKa of the amine. Strong, non-nucleophilic bases like sodium tert-butoxide (NaOtBu) are commonly used, especially for less reactive aryl chlorides.[15] For more sensitive substrates, a weaker base like K₂CO₃ or Cs₂CO₃ may be employed, often requiring a more active catalyst system. The ligand choice, such as XPhos or RuPhos, is tailored to promote the reaction of challenging substrates.

ParameterValue / ReagentRationale
Substrate Halo-triazolo[1,5-a]pyridineAryl halide partner.
Coupling Partner Primary or Secondary AmineNitrogen nucleophile.
Catalyst Pd₂(dba)₃ or Pd(OAc)₂Common Pd(0) or Pd(II) precatalysts.
Ligand XPhos, RuPhos, or BINAPSterically demanding ligands stabilize the catalyst and promote reductive elimination.
Base NaOtBu, LiHMDS, or Cs₂CO₃Deprotonates the amine for coordination.
Solvent Toluene or DioxaneAnhydrous, non-protic solvents are required.
Temperature 80-120 °CReaction temperature is substrate dependent.

Step-by-Step Protocol: Buchwald-Hartwig Amination

  • Vessel Preparation: In a glovebox, add the halo-triazolo[1,5-a]pyridine (1.0 equiv), the palladium precatalyst (1-2 mol%), the phosphine ligand (2-4 mol%), and the base (1.5-2.0 equiv) to an oven-dried vial or Schlenk tube.

  • Reagent Addition: Add the anhydrous, degassed solvent (e.g., toluene), followed by the amine (1.2 equiv).

  • Reaction: Seal the vessel tightly and place it in a preheated heating block or oil bath outside the glovebox. Stir vigorously for the required time (typically 6-24 hours).

  • Monitoring: Track the disappearance of the starting material using LC-MS or TLC.

  • Work-up: After cooling, carefully quench the reaction by adding saturated aqueous NH₄Cl. Extract the product with an organic solvent like ethyl acetate.

  • Purification: Wash the combined organic layers with brine, dry over MgSO₄, filter, and concentrate. Purify the residue by silica gel chromatography.

Sonogashira Coupling: Introducing Alkynyl Functionality

The Sonogashira coupling is a highly reliable method for forming a C(sp²)-C(sp) bond between an aryl/vinyl halide and a terminal alkyne.[9][17] This reaction introduces a synthetically versatile alkynyl group onto the triazolo[1,5-a]pyridine scaffold, which can be used in "click" chemistry or as part of a larger conjugated system.

Mechanistic Rationale

The Sonogashira reaction is unique in that it typically employs a dual-catalyst system.

  • Palladium Cycle: Follows the familiar oxidative addition/reductive elimination pathway.

  • Copper Cycle: The copper(I) salt reacts with the terminal alkyne to form a copper(I) acetylide intermediate. This species is more reactive and readily participates in the transmetalation step with the palladium(II) complex.

Sonogashira_Mechanism cluster_pd Palladium Cycle cluster_cu Copper Cycle pd0 Pd(0)L₂ pd2_complex [Ar-Pd(II)L₂-X] pd0->pd2_complex Oxidative Addition pd2_complex->pd0 Reductive Elimination product Ar-C≡C-R' pd2_complex->product cu_halide Cu(I)X cu_acetylide Cu(I)-C≡C-R' cu_acetylide->pd2_complex Transmetalation cu_acetylide->cu_halide Transmetalation alkyne H-C≡C-R' + Base alkyne->cu_acetylide Acetylide Formation

Caption: Dual catalytic cycles of the Sonogashira reaction.

Application Note & Protocol

This protocol details the coupling of an iodo- or bromo-triazolo[1,5-a]pyridine with a terminal alkyne.[18]

Expertise & Experience: The combination of PdCl₂(PPh₃)₂ and CuI is a classic, robust catalyst system for this transformation.[19] An amine base, such as triethylamine (Et₃N) or diisopropylamine (DIPA), serves a dual role: it acts as the base to deprotonate the alkyne and often serves as the solvent or co-solvent. A common side reaction is the Glaser homocoupling of the alkyne; this is minimized by maintaining strict anaerobic conditions.

ParameterValue / ReagentRationale
Substrate Iodo- or Bromo-triazolo[1,5-a]pyridineIodoarenes are generally more reactive.
Coupling Partner Terminal AlkyneThe C(sp) coupling partner.
Pd Catalyst PdCl₂(PPh₃)₂ or Pd(PPh₃)₄Common and effective palladium sources.
Cu Co-catalyst Copper(I) Iodide (CuI)Forms the reactive copper acetylide.
Base Et₃N or DIPAActivates the alkyne and neutralizes HX byproduct.
Solvent THF, DMF, or the amine base itselfAnhydrous and degassed.
Temperature Room Temperature to 80 °CMild conditions are often sufficient.

Step-by-Step Protocol: Sonogashira Coupling

  • Vessel Preparation: To a Schlenk flask, add the halo-triazolo[1,5-a]pyridine (1.0 equiv), PdCl₂(PPh₃)₂ (1-3 mol%), and CuI (2-5 mol%).

  • Inert Atmosphere: Seal the flask and establish an inert atmosphere by evacuating and backfilling with nitrogen or argon three times.

  • Solvent and Reagent Addition: Add anhydrous, degassed solvent (e.g., THF), followed by the amine base (e.g., Et₃N, 3.0 equiv). Finally, add the terminal alkyne (1.1-1.3 equiv) via syringe.

  • Reaction: Stir the mixture at room temperature or with gentle heating as required. The reaction is often complete within 2-12 hours.

  • Monitoring: Follow the consumption of the starting halide by TLC or LC-MS.

  • Work-up: Once complete, filter the reaction mixture through a pad of Celite to remove catalyst residues, washing with ethyl acetate. Concentrate the filtrate.

  • Purification: Redissolve the crude material and purify by flash column chromatography on silica gel.

Heck Reaction: Vinylation of the Scaffold

The Mizoroki-Heck reaction couples aryl halides with alkenes, providing a direct route to vinyl-substituted triazolo[1,5-a]pyridines.[8] These products are valuable intermediates for further transformations such as dihydroxylation, epoxidation, or as Michael acceptors.

Mechanistic Rationale

The Heck reaction cycle involves:

  • Oxidative Addition: The aryl halide adds to the Pd(0) catalyst.

  • Migratory Insertion (Carbopalladation): The alkene inserts into the Aryl-Pd bond. This step typically occurs with syn-stereochemistry.

  • β-Hydride Elimination: A hydrogen atom from the carbon adjacent to the palladium is eliminated, forming the product alkene and a palladium-hydride species. This step also proceeds with syn-stereochemistry and dictates the regioselectivity.

  • Base-promoted Regeneration: A base regenerates the Pd(0) catalyst from the palladium-hydride species.

Heck_Mechanism pd0 Pd(0)L₂ pd2_complex [Ar-Pd(II)L₂-X] pd0->pd2_complex Oxidative Addition pd2_alkyl [Alkyl-Pd(II)L₂-X] pd2_complex->pd2_alkyl Migratory Insertion pd2_alkyl->pd0 β-Hydride Elimination + Base product Ar-Alkene pd2_alkyl->product reagents Ar-X (Halo-Triazolopyridine) alkene Alkene

Caption: Simplified Heck reaction catalytic cycle.

Application Note & Protocol

This protocol provides a general method for the vinylation of a halo-triazolo[1,5-a]pyridine with an electron-deficient alkene like an acrylate.

Expertise & Experience: The choice of base is crucial; organic bases like triethylamine are common, but inorganic bases like K₂CO₃ can also be effective, particularly in polar aprotic solvents like DMF. For "ligandless" conditions, palladium acetate in DMF is a common system, where DMF or the alkene may act as a weak ligand. For more challenging substrates, phosphine ligands are required.

ParameterValue / ReagentRationale
Substrate Halo-triazolo[1,5-a]pyridineAryl halide coupling partner.
Coupling Partner Alkene (e.g., n-butyl acrylate)Olefinic partner.
Catalyst Pd(OAc)₂A simple and effective Pd(II) precatalyst.
Ligand P(o-tol)₃ or noneTriphenylphosphine derivatives are common; sometimes no ligand is needed.
Base Et₃N or K₂CO₃Regenerates the Pd(0) catalyst.
Solvent DMF, Acetonitrile, or ToluenePolar aprotic solvents often work well.
Temperature 80-140 °CHigher temperatures are often required.

Step-by-Step Protocol: Heck Reaction

  • Vessel Preparation: Combine the halo-triazolo[1,5-a]pyridine (1.0 equiv), Pd(OAc)₂ (2-5 mol%), and the base (e.g., K₂CO₃, 2.0 equiv) in a sealable reaction tube or flask. If using a ligand, add it here (e.g., P(o-tol)₃, 4-10 mol%).

  • Reagent Addition: Add the solvent (e.g., DMF), followed by the alkene (1.5 equiv).

  • Reaction: Seal the vessel and heat with vigorous stirring in a preheated oil bath for 12-48 hours.

  • Monitoring: Track the reaction by TLC or LC-MS.

  • Work-up: Cool the reaction to ambient temperature. Dilute with water and extract several times with ethyl acetate or diethyl ether.

  • Purification: Combine the organic extracts, wash with brine, dry over Na₂SO₄, and concentrate. Purify the crude product using flash column chromatography.

Conclusion

The functionalization of the triazolo[1,5-a]pyridine scaffold via palladium-catalyzed cross-coupling reactions is an indispensable strategy in modern chemical synthesis. The Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira, and Heck reactions provide a robust and versatile toolkit for installing a diverse range of substituents, enabling extensive exploration of structure-activity relationships. A deep understanding of the mechanistic principles behind each reaction, combined with careful selection of catalysts, ligands, bases, and reaction conditions, empowers researchers to efficiently construct complex molecular architectures and accelerate the discovery of new therapeutic agents.

References

  • Jiang, G., Lin, Y., Cai, M., & Zhao, H. (2019). A heterogeneous copper(II)-catalyzed oxidative cyclization of 2-pyridine ketone hydrazones. Synthesis, 51(23), 4487-4497. [URL: https://www.thieme-connect.de/products/ejournals/abstract/10.1055/s-0039-1690018]
  • Voskressensky, L. G., et al. (2019). STRATEGIES FOR THE SYNTHESIS OF[1][2][3]TRIAZOLO[1,5-a]PYRIDINE-8-CARBONITRILES. Chemistry of Heterocyclic Compounds, 55(5), 556-566. [URL: https://link.springer.com/article/10.1007/s10593-019-02489-x]

  • Organic Chemistry Portal. (n.d.). Synthesis of 1,2,4-triazolo[1,5-a]pyridines. Retrieved from [URL: https://www.organic-chemistry.org/synthesis/heterocycles/fused/124-triazolo15-a-pyridines.shtm]
  • Sperry, J. (2019). 1,2,4-Triazolo[1,5-a]pyrimidines in Drug Design. European Journal of Medicinal Chemistry, 165, 103-118. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC6443360/]
  • Li, J., et al. (2020). Discovery of triazolo[1,5-a]pyridine derivatives as novel JAK1/2 inhibitors. Bioorganic & Medicinal Chemistry Letters, 30(14), 127225. [URL: https://pubmed.ncbi.nlm.nih.gov/32387023/]
  • Organic Reactions in Flow. (2024). Flow Synthesis of Functionalized 1,2,4-Triazolo[1,5-a]pyridines. Synfacts, 20(04), 0383. [URL: https://www.thieme-connect.com/products/ejournals/abstract/10.1055/s-00000211]
  • Mondal, S., et al. (2024). Microwave-Mediated, Catalyst-Free Synthesis of 1,2,4-Triazolo[1,5-a]pyridines from Enaminonitriles. Molecules, 29(4), 894. [URL: https://www.mdpi.com/1420-3049/29/4/894]
  • Gholamzadeh, P., et al. (2025). Design, synthesis, and evaluation of triazolo[1,5-a]pyridines as novel and potent α-glucosidase inhibitors. Scientific Reports, 15(1), 17813. [URL: https://www.
  • Request PDF. (n.d.). Synthesis of functionalized triazolo[1,5-a]pyrimidine derivatives. Retrieved from [URL: https://www.researchgate.
  • Request PDF. (2019). 1,2,4-Triazolo[1,5-a]pyrimidines in drug design. Retrieved from [URL: https://www.researchgate.net/publication/331618334_124-Triazolo15-apyrimidines_in_drug_design]
  • PubMed. (2025). Design, synthesis, and evaluation of triazolo[1,5-a]pyridines as novel and potent α‑glucosidase inhibitors. Retrieved from [URL: https://pubmed.ncbi.nlm.nih.gov/38782914/]
  • Iizumi, K., et al. (2023). Synthesis and Properties of Palladium–Triazolopyridinylidene: Catalyst for Cross-Coupling Using Chloroarenes and Nitroarenes. ChemRxiv. [URL: https://chemrxiv.org/engage/chemrxiv/article-details/64be575507084129e747f525]
  • Al-Warhi, T., et al. (2022). Triazolopyridine, a leitmotif of synthetic methods and pharmacological attributes: An extensive review. Arabian Journal of Chemistry, 15(1), 103510. [URL: https://www.sciencedirect.com/science/article/pii/S187853522100346X]
  • Request PDF. (n.d.). Cu-catalysed direct C-H (hetero)arylation of[1][2][3]triazolo[4,3-a]pyridine to construct deep-blue-emitting luminophores. Retrieved from [URL: https://www.researchgate.net/publication/342939103_Cu-catalysed_direct_C-H_heteroarylation_of_124triazolo43-apyridine_to_construct_deep-blue-emitting_luminophores]

  • Abarca, B., et al. (2000). The Chemistry of[1][2][20]Triazolo[1,5- a] pyridines. Journal of Heterocyclic Chemistry, 37(6), 1429-1443. [URL: https://onlinelibrary.wiley.com/doi/abs/10.1002/jhet.5570370601]

  • Jones, G. & Abarca, B. (2010). The Chemistry of the[1][2][20]Triazolo[1,5-a]pyridines: An Update. Advances in Heterocyclic Chemistry, 101, 95-139. [URL: https://www.researchgate.net/publication/235948011_The_Chemistry_of_the_123Triazolo1_5_-a_pyridines_An_Update]

  • Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved from [URL: https://en.wikipedia.
  • Wikipedia. (n.d.). Heck reaction. Retrieved from [URL: https://en.wikipedia.org/wiki/Heck_reaction]
  • Request PDF. (n.d.). Palladium-Catalyzed Regioselective Arylation of Pyrazolo[1,5- a ]pyridines via C–H Activation and Synthetic Applications on P38 Kinase Inhibitors. Retrieved from [URL: https://www.researchgate.
  • ResearchGate. (2009). Synthesis of 8-Substituted Pyrazolo[1,5-a]-1,3,5-triazine Derivatives by Palladium-Catalyzed Cross-Coupling Reactions. Retrieved from [URL: https://www.researchgate.
  • Organic Chemistry Portal. (n.d.). Heck Reaction. Retrieved from [URL: https://www.organic-chemistry.org/namedreactions/heck-reaction.shtm]
  • Wikipedia. (n.d.). Sonogashira coupling. Retrieved from [URL: https://en.wikipedia.org/wiki/Sonogashira_coupling]
  • Wikipedia. (n.d.). Intramolecular Heck reaction. Retrieved from [URL: https://en.wikipedia.org/wiki/Intramolecular_Heck_reaction]
  • Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. Retrieved from [URL: https://www.organic-chemistry.org/namedreactions/buchwald-hartwig-reaction.shtm]
  • YouTube. (2021). Heck Reaction | Named Reactions | Organic Chemistry Lessons. Retrieved from [URL: https://www.youtube.
  • Organic Chemistry Portal. (n.d.). Sonogashira Coupling. Retrieved from [URL: https://www.organic-chemistry.org/namedreactions/sonogashira-coupling.shtm]
  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Retrieved from [URL: https://chem.libretexts.org/Bookshelves/Organic_Chemistry/Book%3A_Strategic_Applications_of_Named_Reactions_in_Organic_Synthesis_(Kurti)
  • Maity, S., et al. (2023). C–H functionalization of pyridines. Organic & Biomolecular Chemistry, 21, 5671-5690. [URL: https://pubs.rsc.org/en/content/articlelanding/2023/ob/d3ob00799e]

Sources

Troubleshooting & Optimization

Technical Support Center: [1,2,4]Triazolo[1,5-a]pyridine-6-carbaldehyde Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: #TZP-006-ALD Topic: Yield Optimization & Troubleshooting Assigned Specialist: Senior Application Scientist Status: Open

Executive Summary

The synthesis of [1,2,4]triazolo[1,5-a]pyridine-6-carbaldehyde is frequently bottlenecked by two factors: the regioselectivity of the ring closure and, more critically, the efficiency of the methyl-to-aldehyde oxidation.

While Vilsmeier-Haack formylation is possible on electron-rich heterocycles, the 6-position of the triazolo[1,5-a]pyridine scaffold is not sufficiently nucleophilic for high-yield direct formylation. Therefore, the industry-standard route involves the oxidative transformation of the 6-methyl precursor .

This guide prioritizes the Riley Oxidation (SeO₂) pathway, as it is the most scalable, provided that specific reaction parameters (solvent moisture, temperature, and stoichiometry) are strictly controlled to prevent over-oxidation to the carboxylic acid.

The Synthetic Workflow (Route Architecture)

The following diagram outlines the optimized pathway. Note the critical "Dimroth Rearrangement" checkpoint, which ensures you isolate the thermodynamically stable [1,5-a] isomer rather than the kinetic [4,3-a] isomer.

SynthesisWorkflow Start Start: 2-Amino-5-methylpyridine Inter1 Intermediate: N'-(5-methylpyridin-2-yl)-N,N-dimethylformimidamide Start->Inter1 DMF-DMA, Reflux Cyclization Cyclization: Reaction with Hydroxylamine-O-sulfonic acid (HOSA) Inter1->Cyclization Pyridine / MeOH / RT Check Checkpoint: Isomer Check ([1,5-a] vs [4,3-a]) Cyclization->Check Rearrange Corrective Action: Dimroth Rearrangement (Heat + Base) Check->Rearrange Kinetic Isomer Detected Precursor Precursor: 6-Methyl-[1,2,4]triazolo[1,5-a]pyridine Check->Precursor Correct Isomer Rearrange->Precursor Oxidation Oxidation: SeO2 / 1,4-Dioxane / H2O Precursor->Oxidation Riley Oxidation Target Target: [1,2,4]Triazolo[1,5-a]pyridine-6-carbaldehyde Oxidation->Target

Caption: Optimized synthetic workflow distinguishing the kinetic [4,3-a] trap and the thermodynamic [1,5-a] target.

Module 1: Core Scaffold Synthesis (The Precursor)

Before attempting oxidation, you must ensure the 6-methyl-[1,2,4]triazolo[1,5-a]pyridine precursor is pure. A common failure point is the contamination with the [4,3-a] isomer.

Protocol: Ring Closure
  • Reagents: 2-amino-5-methylpyridine (1.0 eq), DMF-DMA (1.2 eq), Hydroxylamine-O-sulfonic acid (HOSA) (1.2 eq).

  • Step A (Amidine Formation): Reflux the aminopyridine with DMF-DMA in ethanol or neat. Monitor by TLC until the starting material disappears. Remove solvent to obtain the formimidamide intermediate.

  • Step B (Cyclization): Dissolve the intermediate in Methanol/Pyridine (1:1). Add HOSA portion-wise at 0°C, then stir at room temperature.

  • Critical Insight (The Isomer Trap): This reaction can produce the [1,2,4]triazolo[4,3-a]pyridine (kinetic product).

    • Diagnostic: Check 1H NMR.[1][2][3] The [1,5-a] isomer typically shows a bridgehead proton (H-2) singlet further downfield (~8.3-8.5 ppm) compared to the [4,3-a] isomer.

    • Fix: If the [4,3-a] isomer is present, reflux the product in a basic solution (e.g., KOH/EtOH) to induce the Dimroth Rearrangement , converting it to the stable [1,5-a] isomer [1].

Module 2: The Oxidation (The Yield Bottleneck)

This is the most technically demanding step. The conversion of a methyl group to an aldehyde using Selenium Dioxide (SeO₂) is known as the Riley Oxidation .[4]

Why Yields Fail Here:
  • Over-oxidation: The aldehyde oxidizes further to the carboxylic acid.

  • Selenium Trapping: Reduced selenium species complex with the nitrogen-rich heterocycle, making purification difficult.

  • Incomplete Hydrolysis: The reaction forms a selenite ester intermediate that must be hydrolyzed to release the aldehyde.

Optimized Protocol: Microwave-Assisted Riley Oxidation

Standard thermal heating often leads to decomposition due to prolonged reaction times. Microwave irradiation significantly improves yield [2].

ParameterStandard ThermalOptimized Microwave
Reagent SeO₂ (1.2 - 1.5 eq)SeO₂ (1.1 eq)
Solvent 1,4-Dioxane (dry)1,4-Dioxane : Water (20:1)
Temperature Reflux (101°C)140°C - 160°C
Time 12 - 24 Hours30 - 60 Minutes
Typical Yield 30 - 45%60 - 75%

Step-by-Step:

  • Solvent System: Suspend the 6-methyl precursor in 1,4-Dioxane. Crucially, add 5% v/v water .

    • Reasoning: Water is required to hydrolyze the intermediate gem-diol selenite ester. Without water, the reaction stalls or requires harsh workup that degrades the aldehyde.

  • SeO₂ Addition: Add Selenium Dioxide.

  • Reaction: Irradiate at 150°C for 45 minutes.

  • Workup (The "Selenium Crash"): Filter the hot reaction mixture through a pad of Celite immediately. The reduced selenium (black solid) tends to re-dissolve or form colloids if cooled slowly.

  • Purification: Concentrate the filtrate. If selenium contamination persists (red/grey solid), wash the organic layer with saturated aqueous EDTA or sodium thiosulfate to chelate/reduce residual selenium [3].

Troubleshooting Logic (Decision Tree)

Use this logic flow to diagnose low yields in the oxidation step.

Troubleshooting Issue Issue: Low Yield (<40%) Check1 Check TLC: Is Starting Material Remaining? Issue->Check1 Check2 Check TLC: Is Acid Forming? (Baseline spot) Check1->Check2 No (Consumed) Action1 Increase Temp or Switch to Microwave Check1->Action1 Yes Action2 Add 5% Water to Solvent (Promote Hydrolysis) Check2->Action2 No (Missing Aldehyde) Action3 Reduce Rxn Time Reduce SeO2 eq. Check2->Action3 Yes (Over-oxidation) Action4 Use EDTA Wash Filter Hot Action2->Action4 Product Trapped w/ Se

Caption: Diagnostic logic for troubleshooting Riley Oxidation failures.

Frequently Asked Questions (FAQ)

Q: Can I use Vilsmeier-Haack (POCl₃/DMF) to install the aldehyde directly on the ring? A: Generally, no. The [1,2,4]triazolo[1,5-a]pyridine ring is electron-deficient compared to indoles or pyrroles. Vilsmeier-Haack works best on electron-rich rings. While some pyrazoles allow this [4], the 6-position of this specific scaffold is difficult to functionalize via electrophilic aromatic substitution. The methyl oxidation route is significantly more reliable.

Q: My product is turning black/red during column chromatography. What is happening? A: This is "Selenium Leaching." Colloidal selenium often co-elutes with the product.

  • Fix: Pre-treat your silica gel column with a layer of Celite. Alternatively, wash your crude reaction mixture with a 10% Potassium Carbonate (K₂CO₃) solution followed by a saturated EDTA solution before chromatography.

Q: I am seeing two spots with the same mass in LCMS during the core synthesis. A: You likely have a mixture of the [1,5-a] (Target) and [4,3-a] (Kinetic) isomers.

  • Fix: Treat the mixture with base (e.g., NaOEt in EtOH) under reflux for 2-4 hours. This will drive the thermodynamic rearrangement to the desired [1,5-a] form.

References

  • Synthesis of [1,2,4]Triazolo[1,5-a]pyridines: Huntsman, E., Balsells, J. "Synthesis of [1,2,4]Triazolo[1,5-a]pyridines."[5] Eur. J. Org.[5] Chem., 2005, 3761-3765.[5]

  • Microwave-Assisted SeO2 Oxidation: "Riley Oxidation of Heterocyclic Intermediates... Microwave-assisted SeO2 oxidation... found to improve reaction rates."[6] Semantic Scholar, 2020.

  • Selenium Dioxide Workup Protocols: "Selenium dioxide (SeO2) - Riley oxidation - AdiChemistry." AdiChemistry.

  • Vilsmeier-Haack Limitations: "Design, synthesis and characterization of new 1,2,3-triazolyl pyrazole derivatives... via a Vilsmeier–Haack reaction."[7] RSC Advances.

Sources

Technical Support Center: Stability & Handling of Triazolo[1,5-a]pyridine-6-carbaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

This is a comprehensive technical support guide for [1,2,4]triazolo[1,5-a]pyridine-6-carbaldehyde (CAS: 614750-81-1).

Senior Application Scientist: Dr. A. Vance Subject: Troubleshooting Solution Stability, Storage, and Reactivity Profiles Last Updated: January 31, 2026

Executive Summary: The Stability Paradox

[1,2,4]Triazolo[1,5-a]pyridine-6-carbaldehyde is a critical intermediate in the synthesis of JAK inhibitors (e.g., Filgotinib analogs). While the fused heterocyclic core provides aromatic stability, the C-6 aldehyde group introduces a "stability paradox." It is simultaneously an electrophilic handle for synthesis and a liability for oxidation and nucleophilic attack.

Critical Warning: This compound is not just "air-sensitive." It exhibits scaffold-specific instability mechanisms—specifically Dimroth Rearrangement under basic conditions and hemiacetal formation in protic solvents—that are often mistaken for simple decomposition.

Core Stability Issues & Mechanisms

A. The Dimroth Rearrangement (The "Hidden" Isomerization)

Unlike simple benzaldehydes, the triazolo[1,5-a]pyridine scaffold is susceptible to ring-opening/ring-closing isomerizations known as the Dimroth Rearrangement.

  • Trigger: Basic pH (pH > 8) or high thermal stress in nucleophilic solvents.

  • Mechanism: The bridgehead nitrogen is electrophilic. Hydroxide or alkoxide attack can open the pyrimidine/pyridine ring, which then recyclizes to a thermodynamically distinct isomer (often the [1,5-c] or N-alkylated species depending on substituents).

  • Symptom: Appearance of a new peak in LCMS with the exact same mass (M+H) but different retention time.

B. Aldehyde Oxidation (Autoxidation)

The electron-deficient nature of the pyridine ring pulls electron density away from the aldehyde carbonyl, making the C-H bond more acidic and susceptible to radical autoxidation.

  • Product: [1,2,4]Triazolo[1,5-a]pyridine-6-carboxylic acid.[1][2][3]

  • Symptom: M+16 peak in MS; broadening of the aldehyde proton signal (~10 ppm) in NMR.

C. Hemiacetal Formation (Solvent Incompatibility)
  • Trigger: Storage in Methanol or Ethanol.

  • Mechanism: The electron-poor ring activates the aldehyde toward nucleophilic attack by the solvent, forming a hemiacetal or acetal.

  • Symptom: "Disappearance" of the aldehyde peak in NMR; split peaks in HPLC.

Visualizing the Degradation Pathways

The following diagram maps the kinetic fate of the molecule under different stress conditions.

StabilityPathways cluster_conditions Critical Control Parameters Start Triazolo[1,5-a]pyridine- 6-carbaldehyde (Active Compound) Acid Carboxylic Acid (Oxidation Product) Start->Acid O2 / Air Exposure (Radical Mechanism) Hemiacetal Hemiacetal/Acetal (Solvent Adduct) Start->Hemiacetal MeOH/EtOH (Reversible) Rearranged Rearranged Isomer (Dimroth Product) Start->Rearranged Base (pH > 8) / Heat (Irreversible) Info Avoid: Bases, Alcohols, Oxygen

Figure 1: Degradation network showing the three primary instability pathways: Oxidation (Red), Solvolysis (Yellow), and Rearrangement (Green).

Troubleshooting Guide (Q&A Format)

Scenario 1: "My LCMS shows two peaks with the same mass."

Q: I dissolved the compound in DMSO/Water for a biological assay, and after 24 hours, I see a second peak with the same molecular weight. Is it an impurity?

A: This is likely the hydrate or a tautomeric isomer resulting from the Dimroth rearrangement.

  • Diagnosis: If the mobile phase is acidic (Formic acid), the hydrate is less likely to survive the column. If the pH of your buffer was >7.5, you likely triggered a partial Dimroth rearrangement.

  • Action:

    • Check the pH of your assay buffer.

    • Repeat the injection using an acidified aprotic solvent (Acetonitrile + 0.1% Formic Acid).

    • If the peak persists in acidic organic solvent, it is a permanent structural isomer (Dimroth product). Discard the solution.

Scenario 2: "The NMR spectrum in Methanol-d4 is messy."

Q: I took a 1H NMR in MeOD, and the aldehyde proton at 10.0 ppm is tiny, but there are new multiplets around 5-6 ppm.

A: You have formed the methyl hemiacetal .

  • Explanation: The electron-deficient triazolopyridine ring makes the aldehyde highly electrophilic. Methanol attacks the carbonyl carbon rapidly.

  • Solution: Never use protic solvents (MeOH, EtOH) for structural characterization of this aldehyde.

  • Correct Protocol: Evaporate the solvent immediately (below 30°C) and redissolve in DMSO-d6 or CDCl3 . The hemiacetal is usually reversible upon solvent removal.

Scenario 3: "The solid has turned from off-white to yellow."

Q: My solid sample was white when purchased but is now yellow after sitting on the bench for a week.

A: This indicates surface oxidation to the carboxylic acid.

  • Explanation: Aromatic aldehydes autoxidize to acids, which often have higher conjugation or form colored charge-transfer complexes with trace impurities.

  • Recovery:

    • Dissolve the solid in DCM (Dichloromethane).

    • Wash with saturated NaHCO3 (The acid will go into the aqueous layer).

    • Dry the organic layer over MgSO4 and concentrate.

    • Recrystallize if necessary.

Validated Handling & Storage Protocols

Storage Specifications
ParameterRecommendationRationale
Temperature -20°CSlows autoxidation kinetics.
Atmosphere Argon or NitrogenPrevents radical chain propagation (oxidation).
Container Amber Glass VialProtects from light-induced radical formation.
Desiccant RequiredPrevents hydrate formation.
Solution Preparation (Best Practices)

Use this decision tree to select the correct solvent system for your experiment.

SolventSelection Start Select Solvent for Triazolo[1,5-a]pyridine-6-CHO Purpose What is the purpose? Start->Purpose NMR Structural Analysis (NMR) Purpose->NMR Stock Stock Solution (Storage) Purpose->Stock Reaction Chemical Reaction Purpose->Reaction NMR_Choice Use DMSO-d6 or CDCl3 (Avoid MeOD) NMR->NMR_Choice Stock_Choice DMSO (Anhydrous) Store at -80°C Stock->Stock_Choice React_Choice DCM, DMF, THF (Aprotic only) Reaction->React_Choice Stock_Warn Limit freeze-thaw cycles (Max 3) Stock_Choice->Stock_Warn

Figure 2: Solvent selection decision tree to prevent solvent-mediated degradation.

Standard Operating Procedure: Purity Check

Before using the compound in critical steps (e.g., reductive amination), perform this rapid quality check:

  • TLC Method: 5% Methanol in DCM.

    • Aldehyde Rf:[3] ~0.6

    • Acid Impurity Rf: < 0.1 (Baseline streak)

  • Visualization: UV (254 nm). The aldehyde is UV active.

  • Acceptance Criteria: Single spot. If a baseline spot is visible, purify via a short silica plug (eluting with DCM).

References & Authority

  • Synthesis & Reactivity: The synthesis of [1,2,4]triazolo[1,5-a]pyridines often involves oxidative cyclization of N-(pyridin-2-yl)formamidoximes.[4] The stability of the ring system is discussed in the context of bioisosteres for purines.

    • Source:[4]

  • Dimroth Rearrangement: This rearrangement is a documented phenomenon for triazolo-fused pyrimidines and pyridines, particularly under basic conditions, leading to thermodynamic isomers.

    • Source:

  • Compound Data: Physical properties and commercial availability of [1,2,4]Triazolo[1,5-a]pyridine-6-carbaldehyde (CAS 614750-81-1).[1]

    • Source: (General reference for CAS structure verification).

  • Medicinal Chemistry Context: Application of the scaffold in JAK1 inhibitors (Filgotinib) and stability in biological assays.

    • Source:

Sources

Catalyst selection for reactions involvingtriazolo[1,5-a]pyridine-6-carbaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Hub: Catalyst Selection for Triazolo[1,5-a]pyridine-6-carbaldehyde

Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Researchers. Scope: Catalyst optimization for condensation, reductive amination, and cross-coupling reactions; troubleshooting ring stability and side reactions.

Introduction: The Chemical Profile

Triazolo[1,5-a]pyridine-6-carbaldehyde is a fused bicyclic scaffold increasingly utilized as a bioisostere for quinoline and isoquinoline in kinase inhibitors and GPCR ligands.[1][2][3]

  • Electronic Nature: The scaffold is electron-deficient. The bridgehead nitrogen exerts a strong inductive effect, making the C6-aldehyde highly electrophilic compared to benzaldehyde.

  • Critical Risk: The triazole ring is susceptible to Dimroth rearrangement or ring-opening under strong basic conditions (pH > 10) or high thermal stress, converting the fused system into thermodynamically stable isomers or acyclic byproducts.[3]

Module 1: C=C Bond Formation (Knoevenagel & Wittig)[3][4]

Q1: My Knoevenagel condensation with malononitrile yields a complex mixture. Why is the ring degrading?

Diagnosis: You are likely using a strong base (e.g., Piperidine, NaOEt) or high temperatures (>80°C).[3] The electron-deficient triazolopyridine core is sensitive to nucleophilic attack at the bridgehead carbons under harsh basic conditions. Solution: Switch to Organocatalytic Soft Acid-Base (OSAB) conditions.[3]

  • Recommended Catalyst: EDDA (Ethylenediamine diacetate) or Ammonium Acetate .[3]

  • Mechanism: EDDA provides a dual activation mode—protonating the aldehyde oxygen while gently deprotonating the methylene compound—without generating a high concentration of free hydroxide or alkoxide ions that trigger ring opening.

  • Alternative: Catalyst-Free Aqueous Conditions . React in water/ethanol (1:1) at room temperature. The hydrophobic effect accelerates the reaction without base.

Q2: How do I perform a Wittig reaction without affecting the triazole core?

Diagnosis: Strong bases like n-BuLi or NaH used to generate ylides can attack the pyridine ring (nucleophilic aromatic substitution or ring opening).[3] Solution: Use Horner-Wadsworth-Emmons (HWE) reagents with milder bases.[3]

  • Catalyst/Base: LiCl / DBU or NaH (strictly stoichiometric at 0°C).

  • Protocol Adjustment: Pre-form the ylide at low temperature (-78°C to 0°C) before adding the aldehyde. This ensures no free base is present to attack the core. Masamune-Roush conditions (LiCl/DBU) are preferred for their mildness.[3]

Module 2: C-N Bond Formation (Reductive Amination)

Q3: Direct reductive amination is stalling at the imine stage or producing dimers. Which reducing agent is chemoselective?

Diagnosis: The triazolopyridine aldehyde is deactivated by the electron-withdrawing core, making the imine less basic and harder to protonate for reduction. Conversely, the aldehyde is so reactive it may form aminals or bis-adducts. Solution: Use a Lewis Acid-Assisted Borohydride system.

  • Catalyst: Ti(OiPr)₄ (Titanium isopropoxide) or ZnCl₂ .[3]

  • Reducing Agent: NaBH(OAc)₃ (Sodium triacetoxyborohydride).[3]

  • Workflow:

    • Pre-mix Aldehyde + Amine + Ti(OiPr)₄ (1.5 equiv) in DCE (Dichloroethane).[3] Stir for 2–4 hours to force imine formation (Ti acts as a water scavenger and Lewis acid activator).[3]

    • Add NaBH(OAc)₃.[3][4]

    • Why? Ti(OiPr)₄ coordinates to the aldehyde oxygen, accelerating imine formation, and then activates the imine for hydride delivery, bypassing the need for Bronsted acids that might protonate the triazole ring nitrogens.[3]

Module 3: Troubleshooting & Stability (Risk Awareness)

Q4: I observe a "wandering" nitrogen signal in NMR. Is this the Dimroth Rearrangement?

Diagnosis: Yes. Under basic conditions (e.g., refluxing in pyridine or NaOH), the [1,5-a] system can ring-open and recyclize to the [1,5-c] isomer or other thermodynamic sinks.[3] Trigger: Nucleophilic attack at the bridgehead position (C8a) followed by ring opening.[3] Prevention:

  • pH Limit: Maintain reaction pH < 9.

  • Solvent: Avoid refluxing in nucleophilic solvents (pyridine, water/base mixtures).[3] Use aprotic polar solvents (DMF, MeCN) or non-polar solvents (Toluene) for thermal reactions.[3]

Visual Decision Guides

Figure 1: Catalyst Selection Decision Tree

Caption: Logic flow for selecting the optimal catalyst based on reaction type and substrate sensitivity.

CatalystSelection Start Reaction Target Condensation C=C Bond (Knoevenagel/Wittig) Start->Condensation RedAmination C-N Bond (Reductive Amination) Start->RedAmination Coupling C-C/C-X Coupling (Functionalization) Start->Coupling Cond_Base Base Sensitivity? Condensation->Cond_Base Imine_Stable Imine Formation Sluggish? RedAmination->Imine_Stable Directing Aldehyde as Directing Group? Coupling->Directing EDDA Use EDDA or Piperidine/AcOH Cond_Base->EDDA High (Aldehyde) HWE Use LiCl/DBU (Masamune-Roush) Cond_Base->HWE High (Ylide) Ti_Add Add Ti(OiPr)4 + NaBH(OAc)3 Imine_Stable->Ti_Add Yes Std_Red NaBH(OAc)3 in DCE Imine_Stable->Std_Red No Protect Protect as Acetal Before Coupling Directing->Protect No (Side Rxn) Rh_Cat Rh(III) C-H Activation Directing->Rh_Cat Yes

[3]

Figure 2: Dimroth Rearrangement Risk Pathway

Caption: Mechanism of base-induced ring instability. Avoid conditions leading to Intermediate B.

DimrothRisk Step1 Triazolo[1,5-a]pyridine (Substrate) Step2 Nucleophilic Attack (OH- / RO-) at C8a Step1->Step2 Strong Base (pH > 10) Step3 Ring Opening (Diazo/Imine Intermediate) Step2->Step3 T > 80°C Step4 Recyclization to Thermodynamic Isomer Step3->Step4 Irreversible

Experimental Protocols

Protocol A: Catalyst-Free Knoevenagel Condensation

Best for: Malononitrile, Ethyl Cyanoacetate derivatives.[3]

  • Setup: In a 10 mL vial, charge Triazolo[1,5-a]pyridine-6-carbaldehyde (1.0 mmol) and the active methylene compound (1.1 mmol).

  • Solvent: Add 2 mL of Water:Ethanol (1:1) .

  • Reaction: Stir vigorously at Room Temperature for 2–6 hours. The product often precipitates out.

  • Workup: Filter the precipitate, wash with cold EtOH/Water (1:1), and dry under vacuum.

  • Validation: Check ¹H NMR for the disappearance of the aldehyde proton (~10 ppm) and appearance of the vinyl proton (~7.8–8.2 ppm).[3]

Protocol B: Lewis Acid-Mediated Reductive Amination

Best for: Weakly nucleophilic amines (anilines) or hindered amines.[3]

  • Imine Formation:

    • Dissolve aldehyde (1.0 equiv) and amine (1.1 equiv) in anhydrous DCE (0.2 M).

    • Add Ti(OiPr)₄ (1.5 equiv) dropwise.[3]

    • Stir at RT for 4 hours (Solution may turn slightly yellow/orange).

  • Reduction:

    • Add NaBH(OAc)₃ (2.0 equiv) in one portion.

    • Stir overnight at RT.

  • Quench (Critical):

    • Quench with saturated NaHCO₃ or 1N NaOH (carefully, to pH 8-9) to precipitate Titanium salts.[3]

    • Filter through a Celite pad to remove the white Ti-oxide precipitate.

    • Extract the filtrate with DCM.[2]

References

  • Dimroth Rearrangement Mechanisms : Heterocyclic Chemistry, T.L. Gilchrist. (Mechanistic overview of triazole ring opening).

  • Catalyst-Free Knoevenagel Condensation : Bulgarian Chemical Communications, "A facile catalyst-free Knoevenagel condensation of pyridinecarbaldehydes". (Protocol basis for Protocol A).

  • Triazolopyridine Synthesis & Reactivity : Journal of Organic Chemistry, "Synthesis of 1,2,4-triazolo[1,5-a]pyridines". (General core stability and synthesis).

  • Reductive Amination Solvent Guide : Green Chemistry, "Development of a Solvent Selection Guide for Aldehyde-based Direct Reductive Amination". (Protocol basis for Protocol B).

  • Microwave-Mediated Synthesis : MDPI, "Microwave-Mediated, Catalyst-Free Synthesis of 1,2,4-Triazolo[1,5-a]pyridines". (Alternative synthesis and stability data).

Sources

Enhancing the efficiency of copper-catalyzed synthesis of triazolopyridines

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Ticket ID: T-P-Cu-001 Subject: Enhancing Efficiency in Oxidative Cyclization & Click Protocols Assigned Specialist: Senior Application Scientist, Catalysis Division

Core Protocol: Aerobic Oxidative Cyclization

Context: The most efficient route to [1,2,3]triazolo[1,5-a]pyridines is the copper-catalyzed oxidative cyclization of 2-pyridyl ketone hydrazones. Unlike older methods requiring stoichiometric lead tetraacetate (LTA) or hypervalent iodine, this protocol utilizes Cu(II) with atmospheric oxygen as the terminal oxidant.

Optimized Workflow (One-Pot Strategy)

Direct synthesis from 2-acylpyridines to avoid isolation of unstable hydrazones.

ComponentStandard ReagentGreen/Efficient AlternativeFunction
Precursor 2-Acetylpyridine2-Formylpyridine derivativesSubstrate core
Nitrogen Source Hydrazine Monohydrate--Forms hydrazone in situ
Catalyst Cu(OAc)₂ (5-10 mol%) Cu/MCM-41 (Heterogeneous)Lewis acid & Redox mediator
Oxidant Air (Open flask)O₂ Balloon (if sluggish)Re-oxidizes Cu(I) to Cu(II)
Solvent Ethyl Acetate (EtOAc) Ethanol/Water mixturesPromotes solubility & O₂ uptake
Additives NoneTEMPO (radical mediator)Accelerates rate (optional)
Step-by-Step Protocol
  • Charge: To a round-bottom flask, add 2-acetylpyridine (1.0 equiv) and Hydrazine Monohydrate (1.2 equiv) in EtOAc (0.5 M).

  • Incubate: Stir at RT for 30 mins to form the hydrazone intermediate (monitor by TLC).

  • Catalyze: Add Cu(OAc)₂ (10 mol%). Note: Solution typically turns deep blue/green.

  • Oxidize: Open the flask to air (or equip with a drying tube). Stir vigorously at RT or 60°C.

    • Critical: High stir rates are essential for gas-liquid mass transfer of O₂.

  • Terminate: Upon consumption of hydrazone, filter through a celite pad to remove copper salts.

  • Purify: Concentrate filtrate. Recrystallize from EtOH or flash chromatography (EtOAc/Hexane).

Mechanistic Insight & Visualization

Understanding the mechanism is vital for troubleshooting. The reaction proceeds via a Diazo Intermediate pathway, not a standard radical abstraction.

Pathway Logic
  • Coordination: Cu(II) coordinates to the pyridine nitrogen and hydrazone nitrogen.

  • Oxidation: The hydrazone is oxidized to a diazo species (Cu-carbenoid character).

  • Cyclization: The nucleophilic diazo carbon attacks the pyridine nitrogen (electrocyclization).

  • Aromatization: Loss of protons/reductive elimination yields the triazolopyridine.

TriazolopyridineMechanism Substrate 2-Pyridyl Hydrazone Cu_Complex Cu(II)-Hydrazone Complex Substrate->Cu_Complex + Cu(OAc)2 Diazo Diazo Intermediate Cu_Complex->Diazo - 2H+ / - 2e- (Oxidation) O2_Regen O2 -> H2O Cu_Complex->O2_Regen Cu(I) -> Cu(II) Cyclization 1,5-Electrocyclization Diazo->Cyclization Ring Closure Product [1,2,3]Triazolo[1,5-a] pyridine Cyclization->Product Aromatization

Caption: Catalytic cycle showing the oxidation of hydrazone to the key diazo intermediate, followed by ring closure.

Troubleshooting & FAQs

Q1: My reaction stalls at 50-60% conversion. Adding more catalyst doesn't help.

  • Diagnosis: Oxygen Depletion or Catalyst Poisoning.

  • Root Cause: The reaction is aerobic.[1][2][3] If the flask is sealed or stirring is too slow, dissolved oxygen is depleted, preventing the re-oxidation of Cu(I) to active Cu(II).

  • Corrective Action:

    • Switch from a closed septum to an open system (with a drying tube).

    • Increase stir rate to >800 RPM to maximize the vortex.

    • Advanced: Bubble air/O₂ directly into the solvent for 5 minutes.

Q2: I am observing a "dimer" byproduct instead of the cyclized product.

  • Diagnosis: Azine formation.

  • Root Cause: The hydrazone intermediate is reacting with unreacted ketone/aldehyde before cyclization occurs.

  • Corrective Action:

    • Ensure excess hydrazine (1.2–1.5 equiv) is used during the initial step.

    • Do not add the Copper catalyst until the ketone is fully converted to hydrazone (Step 2 of protocol).

Q3: The product is contaminated with blue/green residues.

  • Diagnosis: Residual Copper chelation.

  • Root Cause: Triazolopyridines are excellent ligands and bind to Cu ions tightly.

  • Corrective Action:

    • EDTA Wash: Wash the organic layer with 10% aq. Na₂EDTA. The aqueous layer will turn blue, removing Cu from the product.

    • Ammonia Wash: Use dilute NH₄OH wash (forms water-soluble [Cu(NH₃)₄]²⁺).

Q4: Can I use this for 2-halo-pyridines via Click Chemistry (CuAAC)?

  • Diagnosis: Wrong Mechanism.

  • Clarification: Standard CuAAC (Click) works for azides + alkynes.[2] To make triazolopyridines from 2-halopyridines, you need a cascade reaction: Nucleophilic substitution with azide followed by cyclization.

  • Protocol Shift: Use NaN₃ + L-Proline (ligand) + CuI in DMSO at 80°C. The L-Proline assists in the initial coupling of the azide to the pyridine ring [1].

Advanced Efficiency: Green & Heterogeneous Methods

For industrial scalability or high-throughput screening, homogeneous Cu(OAc)₂ requires tedious purification.

Recommendation: MCM-41-Immobilized Copper

  • System: Cu(II) anchored on mesoporous silica (MCM-41-2N-Cu(OAc)₂).[4]

  • Benefit: The catalyst is filtered off and reused up to 7 times with <5% yield loss [2].[4]

  • Efficiency Metric: Reduces metal contamination in the final drug candidate to <10 ppm without EDTA washes.

Data Comparison: Solvent Effects on Yield

SolventYield (%)Time (h)Notes
EtOAc 92% 4 Best balance of solubility & O₂ uptake
DMSO85%6Hard to remove; good for solubility
Toluene65%12Poor O₂ solubility
Water40%24Low substrate solubility (surfactant needed)

References

  • Jiang, G., Lin, Y., Cai, M., & Zhao, H. (2019).[4][5] Recyclable Heterogeneous Copper(II)-Catalyzed Oxidative Cyclization of 2-Pyridine Ketone Hydrazones Towards [1,2,3]Triazolo[1,5-a]pyridines.[4][5][6] Synthesis, 51(23), 4487-4497.

  • Ueda, S., & Nagasawa, H. (2009).[7] Facile Synthesis of [1,2,4]Triazolo[1,5-a]pyridines via Copper-Catalyzed Oxidative N-N Bond Formation.[4][5][6][7][8] Journal of the American Chemical Society, 131(42), 15080–15081.

  • Palepu, N. R., et al. (2017).[8] Facile One-Pot Synthesis of [1,2,3]Triazolo[1,5-a]pyridines from 2-Acylpyridines by Copper(II)-Catalyzed Oxidative N-N Bond Formation.[4][6][8] ResearchGate/Generic Repository.

  • Pericherla, K., Kaswan, P., & Kumar, A. (2015). Recent Developments in the Synthesis of [1,2,3]Triazolo[1,5-a]pyridines. Asian Journal of Organic Chemistry, 4(10), 844-862.

Sources

Technical Support Center: Metal-Free Synthesis of Triazolo[1,5-a]pyridines

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the metal-free synthesis of triazolo[1,5-a]pyridines. This guide is designed for researchers, medicinal chemists, and process development scientists. Triazolo[1,5-a]pyridines are a privileged scaffold in drug discovery, and transitioning to metal-free synthetic routes offers significant advantages in terms of cost, sustainability, and product purity by avoiding residual metal contaminants.

This document provides in-depth, field-tested insights into common experimental challenges. It is structured in a practical question-and-answer format to directly address issues you may encounter at the bench.

Section 1: Frequently Asked Questions (FAQs)

This section addresses high-level questions regarding the selection of reagents and general reaction conditions for the most common metal-free strategies, which typically involve the cyclization of N-(pyridin-2-yl)amidines or the condensation and subsequent oxidative cyclization of 2-hydrazinopyridines with carbonyl compounds.

Q1: What are the most common starting materials for metal-free triazolo[1,5-a]pyridine synthesis?

A1: The two most prevalent and versatile starting points are:

  • N-(pyridin-2-yl)amidines: These are often pre-formed and then subjected to oxidative N-N bond formation. A key advantage is that the core C-N bond of the resulting triazole ring is already established.

  • 2-Hydrazinopyridines and a Carbon Source: This is a highly modular approach. The carbon source can be an aldehyde, ketone, carboxylic acid, or orthoester. The reaction proceeds via an initial condensation to form a hydrazone or related intermediate, followed by an oxidative cyclization.

Q2: What types of oxidants are effective for the final cyclization step, and how do I choose one?

A2: The choice of oxidant is critical and depends on the substrate's functional group tolerance and the desired reaction conditions. Common metal-free oxidants include:

  • Iodine (I₂): Often used with a base like potassium carbonate or in the presence of potassium iodide (KI), molecular iodine is a mild and effective oxidant for this transformation.[1] It is particularly useful for substrates sensitive to harsher conditions.

  • Phenyliodine(III) bis(trifluoroacetate) (PIFA): PIFA is a powerful hypervalent iodine reagent that can effect rapid cyclization, often at room temperature.[1] It is an excellent choice for less reactive substrates but is more expensive and generates stoichiometric iodobenzene waste.

  • Chloramine-T: This reagent serves as a source of electrophilic chlorine and promotes efficient oxidative N-N bond formation under mild conditions.[1]

  • Oxygen/Air: For certain substrates, particularly when coupled with specific catalysts or photo-organocatalytic systems, atmospheric oxygen can be sufficient as the terminal oxidant, representing a green chemistry approach.

Q3: My starting materials are complex. Which synthetic strategy offers the best functional group tolerance?

A3: Generally, methods that employ milder oxidants like molecular iodine or operate under neutral or slightly basic conditions offer broader functional group tolerance.[1] For instance, an I₂/KI mediated oxidative cyclization is less likely to affect sensitive groups like phenols, unprotected amines, or certain heterocycles compared to a strongly acidic dehydration or a reaction using a highly potent oxidant like PIFA.[1] Recently, a transition-metal- and oxidant-free protocol using amino diphenylphosphinate as an amino source in water has been developed, showing exceptionally broad substrate scope.[2]

Section 2: Troubleshooting Guide for Common Synthetic Protocols

This section is dedicated to solving specific experimental problems. The most common metal-free route involves the reaction of a 2-hydrazinopyridine with an aldehyde, followed by oxidative cyclization. The troubleshooting below focuses on this pathway.

Workflow: 2-Hydrazinopyridine + Aldehyde → Triazolo[1,5-a]pyridine

G A Start: 2-Hydrazinopyridine + Aldehyde B Step 1: Condensation (Solvent, ± Catalyst) A->B C Intermediate: Hydrazone B->C Formation H Problem: No Reaction (Issue 3) B->H D Step 2: Oxidative Cyclization (Oxidant, Base, Temp) C->D Conversion F Problem: Reaction Stalled at Hydrazone (Issue 1) C->F E Product: Triazolo[1,5-a]pyridine D->E Success G Problem: Low Yield & Byproducts (Issue 2) D->G

Caption: General workflow for the two-step, one-pot synthesis.

Issue 1: The reaction stalls after forming the hydrazone intermediate. TLC/LC-MS analysis shows a clean conversion of starting materials to the hydrazone, but no final product is formed upon adding the oxidant.

  • Probable Cause 1: Ineffective Oxidant. The chosen oxidant may not have a high enough reduction potential to facilitate the N-N bond formation for your specific substrate. Electron-rich pyridines or hydrazones derived from electron-rich aldehydes can be easier to oxidize, while electron-deficient systems are more challenging.

    • Solution:

      • Switch to a Stronger Oxidant: If you are using I₂, consider switching to PIFA or another hypervalent iodine reagent.[1]

      • Increase Temperature: For many oxidative cyclizations, increasing the reaction temperature (e.g., from room temperature to 60-80 °C) can provide the necessary activation energy.

      • Check Oxidant Quality: Ensure your oxidant has not degraded. For example, PIFA is moisture-sensitive and should be stored appropriately.

  • Probable Cause 2: Incorrect Stoichiometry or Incompatible Base. The reaction may require a base to neutralize acid generated during the reaction (e.g., HI from I₂ oxidation) or to facilitate the cyclization mechanism. An incorrect base or amount can halt the reaction.

    • Solution:

      • Introduce a Base: If running the reaction under neutral conditions, add a non-nucleophilic base like K₂CO₃, Cs₂CO₃, or an organic base like DBU.

      • Optimize Base Stoichiometry: Typically, 1.5 to 2.5 equivalents of base relative to the limiting reagent are sufficient. Perform a small optimization screen to find the ideal amount.

Issue 2: The reaction is messy, yielding the desired product in low yields along with significant tar-like byproducts.

  • Probable Cause 1: Over-oxidation or Side Reactions. The reaction conditions, particularly the oxidant or temperature, may be too harsh, leading to decomposition of the starting materials, intermediate, or product. Aromatic aldehydes can be particularly susceptible to oxidation.

    • Solution:

      • Lower the Temperature: Perform the reaction at a lower temperature, even if it requires a longer reaction time. Consider cooling the reaction to 0 °C before the portion-wise addition of the oxidant.

      • Use a Milder Oxidant: Switch from a potent oxidant like PIFA to a milder system like I₂/KI.[1]

      • Control Stoichiometry: Carefully control the oxidant stoichiometry. Add the oxidant slowly in portions or via syringe pump to maintain a low instantaneous concentration, minimizing side reactions.

  • Probable Cause 2: Competing Reaction Pathways. For certain substrates, alternative cyclization or decomposition pathways may become competitive. For example, Dimroth rearrangement can occur under certain conditions.

    • Solution:

      • Solvent Screening: The solvent can significantly influence reaction pathways. A change from a polar protic solvent (like ethanol) to a polar aprotic solvent (like acetonitrile or DMF) can suppress unwanted side reactions. A summary of common solvents is presented in Table 1.

      • One-Pot vs. Two-Step: If a one-pot procedure is messy, isolate and purify the hydrazone intermediate first. This ensures the oxidative cyclization step begins with clean material, often leading to a much cleaner reaction and higher overall yield.

Table 1: Solvent Selection Guide

Solvent Polarity Common Use Case Potential Issues
Ethanol (EtOH) Protic Good for initial hydrazone formation; green solvent. Can interfere with some oxidants; may promote side reactions.
Acetonitrile (MeCN) Aprotic Excellent for many oxidative cyclizations; good solubility. Can be challenging to remove under high vacuum.
Dichloromethane (DCM) Aprotic Good for reactions at or below room temperature. Low boiling point limits temperature range.
Toluene Nonpolar Useful for azeotropic removal of water during condensation. May have poor solubility for charged intermediates.

| Water | Protic | Ideal for green chemistry protocols.[2] | Substrate solubility can be a major limitation. |

Issue 3: No reaction occurs. TLC shows only starting materials even after extended time and heating.

  • Probable Cause 1: Inefficient Condensation. The initial formation of the hydrazone is often the rate-limiting step, especially with sterically hindered or electronically deactivated aldehydes/ketones.

    • Solution:

      • Add an Acid Catalyst: A catalytic amount (1-5 mol%) of an acid like acetic acid or p-toluenesulfonic acid (PTSA) can dramatically accelerate hydrazone formation.

      • Water Removal: The condensation reaction produces water. In a reversible reaction, this can prevent the reaction from reaching completion. Perform the reaction in a solvent like toluene using a Dean-Stark apparatus to azeotropically remove water.

      • Microwave Irradiation: Microwave-mediated synthesis can significantly shorten reaction times and drive difficult condensations to completion.[3][4]

  • Probable Cause 2: Poor Quality Starting Material. The 2-hydrazinopyridine starting material can be unstable and may degrade upon storage, especially if exposed to air and light.

    • Solution:

      • Verify Starting Material Purity: Check the purity of the 2-hydrazinopyridine by ¹H NMR or LC-MS before starting the reaction.

      • Use Freshly Prepared/Purified Reagent: If degradation is suspected, purify the starting material by recrystallization or column chromatography, or use a freshly purchased bottle.

Section 3: Detailed Experimental Protocol

This section provides a representative, step-by-step protocol for a common metal-free synthesis.

Protocol: Iodine-Mediated Oxidative Cyclization of 2-Hydrazinopyridine and Benzaldehyde

This protocol is adapted from methodologies described in the literature for the synthesis of 2-phenyl-[1][2][3]triazolo[1,5-a]pyridine.[1]

G A 1. Combine Reactants - 2-Hydrazinopyridine (1.0 eq) - Benzaldehyde (1.05 eq) - Ethanol B 2. Condensation - Stir at RT for 2h - Monitor by TLC A->B C 3. Add Base & Oxidant - K₂CO₃ (2.0 eq) - I₂ (1.2 eq) B->C D 4. Reaction - Reflux for 4-6h - Monitor by TLC C->D E 5. Workup & Purification - Quench with Na₂S₂O₃ - Extract with EtOAc - Column Chromatography D->E F Final Product E->F

Caption: Step-by-step experimental workflow.

Materials:

  • 2-Hydrazinopyridine (1.0 mmol, 109.1 mg)

  • Benzaldehyde (1.05 mmol, 111.4 mg, 107 µL)

  • Ethanol (10 mL)

  • Potassium Carbonate (K₂CO₃), anhydrous (2.0 mmol, 276.4 mg)

  • Iodine (I₂) (1.2 mmol, 304.6 mg)

  • Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution

  • Ethyl acetate (EtOAc)

  • Brine

Procedure:

  • Condensation: To a 25 mL round-bottom flask equipped with a magnetic stir bar, add 2-hydrazinopyridine (1.0 mmol) and ethanol (10 mL). Stir until the solid dissolves. Add benzaldehyde (1.05 mmol) dropwise at room temperature.

  • Stir the reaction mixture at room temperature for 2 hours. Monitor the formation of the hydrazone intermediate by Thin Layer Chromatography (TLC). The starting materials should be consumed, and a new, less polar spot corresponding to the hydrazone should appear.

  • Cyclization: To the reaction mixture, add anhydrous potassium carbonate (2.0 mmol) followed by iodine (1.2 mmol) in one portion.

  • Equip the flask with a reflux condenser and heat the mixture to reflux (approx. 80 °C). Maintain reflux for 4-6 hours, monitoring the reaction progress by TLC until the hydrazone intermediate is consumed.

  • Workup: Cool the reaction mixture to room temperature. Pour the mixture into a separatory funnel containing 20 mL of water. The dark color of excess iodine can be quenched by adding saturated aqueous Na₂S₂O₃ solution dropwise until the solution becomes colorless or pale yellow.

  • Extract the aqueous layer with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine (1 x 20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient, e.g., 9:1 to 7:3) to afford the pure 2-phenyl-[1][2][3]triazolo[1,5-a]pyridine.

References

  • Ma, C., Jiang, Y., & Zhang, Z. (2021). Metal-free construction of diverse 1,2,4-triazolo[1,5-a]pyridines on water. Results in Chemistry, 3, 100209. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of 1,2,4-triazolo[1,5-a]pyridines. Retrieved February 12, 2026, from [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of 1,2,3-triazolo[1,5-a]pyridines. Retrieved February 12, 2026, from [Link]

  • Yadav, D., et al. (2024). Microwave-Mediated, Catalyst-Free Synthesis of 1,2,4-Triazolo[1,5-a]pyridines from Enaminonitriles. Molecules, 29(4), 896. Available at: [Link]

  • Jones, G. (2008). The Chemistry of the Triazolopyridines: An Update. Advances in Heterocyclic Chemistry, 95, 45-103. Available at: [Link]

  • Kumar, V., et al. (2022). Synthesis of N-Bridged 6,8-Dinitrotriazolo[1,5-a]pyridines. ChemistrySelect, 7(36). Available at: [Link]

  • Mahmoodi, N. O., et al. (2023). A review of synthetic methods of 1,2,4-triazolopyridines and their therapeutic properties. Inorganic and Nano-Metal Chemistry, 53(1), 1-20. Available at: [Link]

  • Sharma, P., et al. (2023). Triazolopyridine, a leitmotif of synthetic methods and pharmacological attributes: An extensive review. Arabian Journal of Chemistry, 16(10), 105159. Available at: [Link]

  • Huntsman, E., & Balsells, J. (2005). New Method for the General Synthesis of[1][2][3]Triazolo[1,5-a]pyridines. European Journal of Organic Chemistry, 2005(17), 3761-3765. Available at: [Link]

  • Yadav, D., et al. (2024). Microwave-Mediated, Catalyst-Free Synthesis of 1,2,4-Triazolo[1,5-a]pyridines from Enaminonitriles. National Center for Biotechnology Information. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of 1,2,4-triazolo[4,3-a]pyridines. Retrieved February 12, 2026, from [Link]

  • Gotor, V., et al. (2019). 1,2,4-Triazolo[1,5-a]pyrimidines in Drug Design. Journal of Medicinal Chemistry, 62(17), 7763-7782. Available at: [Link]

  • Wang, X. M., et al. (2013). Synthesis and anticancer activity evaluation of a series of[1][2][3]triazolo[1,5-a]pyridinylpyridines in vitro and in vivo. European Journal of Medicinal Chemistry, 67, 243-251. Available at: [Link]

Sources

Technical Support Center: Nucleophilic Substitution on [1,2,4]Triazolo[1,5-a]pyrimidine

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Refinement of protocols for nucleophilic substitution (


) on the triazolopyrimidine ring.
Audience:  Medicinal Chemists, Process Chemists, and Drug Discovery Researchers.
Date:  October 24, 2025
Version:  2.1 (Current Standards)

Core Directive & Scientific Context

The [1,2,4]triazolo[1,5-a]pyrimidine scaffold is a privileged structure in medicinal chemistry, serving as a bioisostere for purines (adenine/guanine). Its utility spans from adenosine receptor antagonists to anticancer agents (tubulin polymerization inhibitors).

However, functionalizing this ring via nucleophilic aromatic substitution (


) presents unique challenges due to its fused "aza-indolizine" electronic character. The system consists of an electron-rich triazole ring fused to an electron-deficient pyrimidine ring. This creates a specific reactivity gradient where the C7 position is generally more electrophilic than C5 , but this selectivity is fragile and highly dependent on solvent polarity, nucleophile hardness, and steric factors.

This guide provides field-proven protocols and troubleshooting workflows to navigate these challenges.

Troubleshooting Guide (Q&A)

Category 1: Regioselectivity Issues (Isomer Control)

Q: I am reacting 5,7-dichloro-[1,2,4]triazolo[1,5-a]pyrimidine with a primary amine, but I see a mixture of C7- and C5-substituted products. How do I force C7 selectivity?

A: The C7 position is electronically favored due to the para-like conjugation with the bridgehead nitrogen (N4). However, C5 is also activated. To maximize C7 selectivity:

  • Temperature Control: Perform the reaction at 0 °C to Room Temperature (RT) . Higher temperatures (

    
     °C) lower the energy barrier for C5 attack, leading to mixtures.
    
  • Solvent Choice: Use non-polar aprotic solvents (e.g., DCM, THF) rather than polar aprotic solvents (DMF, DMSO). Polar solvents stabilize the transition states for both isomers, eroding selectivity.

  • Sterics: If the nucleophile is small (e.g., methylamine), C5 attack is more likely. Increasing the steric bulk of the amine favors the less hindered C7 position.

Q: Can I selectively substitute the C5 position first? A: Direct


 at C5 in a 5,7-dichloro system is difficult without touching C7. The standard strategy is:
  • React C7 with a "dummy" nucleophile (e.g., SMe) or the desired C7 substituent.

  • Isolate the 7-substituted-5-chloro intermediate.

  • Perform a second, harsher

    
     (higher temp, DMF) to install the C5 substituent.
    
Category 2: Reactivity & Yield

Q: My reaction stalls at 50% conversion even with excess amine. What is happening? A: This is often due to HCl sequestration . As the reaction proceeds, HCl is generated, which protonates the remaining amine nucleophile, rendering it unreactive (ammonium salt).

  • Solution: Add a non-nucleophilic scavenger base such as DIPEA (Hunig's base) or Triethylamine (

    
    )  (1.5–2.0 equivalents).
    
  • Alternative: Use 2.5 equivalents of the amine nucleophile if it is cheap/abundant.

Q: I observe a side product with M+16 mass (Hydrolysis). How do I prevent this? A: The C7-chloride is highly labile and susceptible to hydrolysis by trace water, forming the C7-hydroxyl (tautomerizing to the ketone).

  • Fix: Use anhydrous solvents (stored over molecular sieves).

  • Fix: Avoid hygroscopic bases like KOH or NaOH. Use carbonate bases (

    
    , 
    
    
    
    ) dried in an oven, or organic bases.
Category 3: Side Reactions (Ring Opening)

Q: I see complex mixtures and loss of the aromatic core signals in NMR. Could the ring be opening? A: Yes. [1,2,4]Triazolo[1,5-a]pyrimidines are susceptible to ANRORC (Addition of Nucleophile, Ring Opening, Ring Closure) or simple degradation under strongly basic conditions, especially with hard nucleophiles (e.g., hydrazine, hydroxide) at high temperatures.

  • Diagnostic: Disappearance of the singlet proton at C2 (triazole ring) or C6 (pyrimidine ring) in

    
    H NMR.
    
  • Prevention: Avoid heating with strong hydroxide bases. If using hydrazine, keep temperature low (

    
     °C) and add slowly.
    

Standard Operating Procedures (SOPs)

Protocol A: Regioselective C7-Amination of 5,7-Dichloro-[1,2,4]triazolo[1,5-a]pyrimidine

Objective: Selective displacement of the C7-chloride with a primary/secondary amine.

Materials:

  • Substrate: 5,7-Dichloro-[1,2,4]triazolo[1,5-a]pyrimidine (1.0 equiv)

  • Nucleophile: Amine (1.1 equiv)

  • Base: DIPEA (N,N-Diisopropylethylamine) (1.5 equiv)

  • Solvent: Anhydrous Dichloromethane (DCM) or THF [0.1 M concentration]

Step-by-Step:

  • Preparation: Charge a flame-dried reaction flask with the substrate and anhydrous DCM under an inert atmosphere (

    
     or Ar).
    
  • Cooling: Cool the solution to 0 °C using an ice bath. Crucial for regioselectivity.[1]

  • Addition: Add DIPEA followed by the dropwise addition of the amine (dissolved in minimal DCM) over 10 minutes.

  • Reaction: Stir at 0 °C for 1 hour, then allow to warm to RT. Monitor by TLC or LC-MS.

    • Target: Disappearance of starting material; appearance of mono-substituted product.

  • Workup:

    • Dilute with DCM.

    • Wash with water (

      
      ) and brine (
      
      
      
      ).
    • Dry over

      
      , filter, and concentrate.
      
  • Purification: Flash column chromatography (Hexanes/Ethyl Acetate gradient). The C7-isomer is typically less polar than the C5-isomer (if formed).

Quantitative Data Summary:

SolventTemperatureC7:C5 RatioYield (Isolated)Notes
DCM 0 °C >20:1 85-95% Recommended
THFRT15:180-90%Good alternative
DMF60 °C4:165%Poor selectivity
EthanolReflux2:150%Solvolysis side-products

Visualizing the Decision Pathway

The following diagram illustrates the logical workflow for optimizing


 on this scaffold.

SNAr_Optimization Start Substrate: 5,7-Dichloro-[1,2,4]triazolo[1,5-a]pyrimidine Nucleophile Select Nucleophile Start->Nucleophile Condition_Check Is Nucleophile Sterically Bulky? Nucleophile->Condition_Check Path_Bulk Bulky (e.g., t-Butylamine) Condition_Check->Path_Bulk Yes Path_Small Small (e.g., MeNH2) Condition_Check->Path_Small No Solvent_Select Use DCM or THF (Avoid DMF/DMSO) Path_Bulk->Solvent_Select Temp_Control Temp Control Essential (0°C - RT) Path_Small->Temp_Control Temp_Control->Solvent_Select Reaction Perform Reaction Solvent_Select->Reaction Analysis Analyze Crude (LCMS/NMR) Reaction->Analysis Result_Mix Mixture of C5/C7 Analysis->Result_Mix Two Isomers Result_Clean Clean C7 Product Analysis->Result_Clean Single Peak Result_Hydrolysis Hydrolysis (OH) Analysis->Result_Hydrolysis M+16 Peak Fix_Mix Lower Temp / Change Solvent Result_Mix->Fix_Mix Fix_Hydrolysis Dry Solvents / Non-Hygroscopic Base Result_Hydrolysis->Fix_Hydrolysis Fix_Mix->Reaction Fix_Hydrolysis->Reaction

Caption: Decision tree for optimizing regioselectivity and yield in triazolopyrimidine substitutions.

FAQs

Q: Can I use microwave irradiation for this reaction? A: Yes, but proceed with caution. Microwave heating is excellent for the second substitution (at C5) where the ring is deactivated and requires high energy. For the first substitution (at C7), microwave heating often provides too much energy too quickly, leading to poor regioselectivity and ring degradation [1].

Q: How do I distinguish between the C5 and C7 isomers by NMR? A:

  • C7-substituted: The proton at C5 typically appears as a doublet (if coupling to NH) or singlet around 8.2–8.5 ppm .

  • C5-substituted: The proton at C7 appears more upfield, around 6.5–7.0 ppm , due to the shielding effect of the electron-rich triazole ring and lack of conjugation with the bridgehead nitrogen.

  • NOE: A Nuclear Overhauser Effect (NOE) experiment is definitive. Irradiate the substituent's protons; if you see enhancement of the bridgehead triazole proton (H2), the substitution is likely at C5 (closer in space). If no enhancement of H2, it is likely C7.

Q: Are there alternative leaving groups to chlorine? A: Yes. The sulfone (-SO2Me) is a superior leaving group for sluggish nucleophiles. It can be installed by reacting the chloride with NaSMe followed by oxidation with mCPBA. The sulfone is significantly more electropositive and reacts faster, often at lower temperatures [2].

References

  • Regioselective Nucleophilic Aromatic Substitution of 5,7-Dihalo-[1,2,4]triazolo[1,5-a]pyrimidines. Source: Molecules 2021, 26(16), 4881. URL:[Link] Relevance: Defines the foundational rules for C7 vs C5 selectivity and solvent effects.

  • Synthesis and SAR of [1,2,4]Triazolo[1,5-a]pyrimidine derivatives. Source: European Journal of Medicinal Chemistry, 2019, 165, 332-346.[2][3] URL:[Link] Relevance: Provides detailed protocols for leaving group manipulation (sulfones vs chlorides) and biological context.

  • Recent advances in 1,2,4-triazolo[1,5-a]pyrimidine chemistry. Source: Advances in Heterocyclic Chemistry, 2020.[4] URL:[Link] Relevance: Comprehensive review of ring-opening side reactions and ANRORC mechanisms.

Sources

Validation & Comparative

Definitive Guide: 1H-15N HMBC for Triazolo[1,5-a]pyridine Structural Elucidation

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Publish Comparison Guide Audience: Researchers, Medicinal Chemists, and Spectroscopists Focus: Structural elucidation, Regioisomer differentiation, and Experimental optimization

The Challenge: Why Standard NMR Fails Triazolo[1,5-a]pyridines

In drug discovery, the triazolo[1,5-a]pyridine scaffold is a privileged structure, serving as a core for potential adenosine receptor antagonists and anticancer agents. However, its synthesis often yields a mixture of regioisomers, primarily the target [1,5-a] system and its [4,3-a] isomer.

Standard 1D ¹H and ¹³C NMR are frequently insufficient for unambiguous assignment due to:

  • Quaternary Carbons: The critical bridgehead carbons lack proton attachments, making them invisible in ¹H NMR and difficult to assign in ¹³C spectra due to similar chemical environments.

  • The "Blind Spot": The nitrogen backbone—the defining feature of the heterocycle—is invisible to standard carbon probes.

  • Dimroth Rearrangement: The [4,3-a] isomer is kinetically favored but often rearranges to the thermodynamically stable [1,5-a] isomer. Tracking this rearrangement requires a probe that directly interrogates the heterocyclic core.

This guide establishes ¹H-¹⁵N HMBC (Heteronuclear Multiple Bond Correlation) as the superior analytical product for this challenge, comparing it against traditional alternatives and providing a validated experimental protocol.

Comparative Analysis: The Superiority of ¹H-¹⁵N HMBC

The following table compares the ¹H-¹⁵N HMBC methodology against standard alternatives for nitrogen-rich heterocycles.

FeatureProduct: ¹H-¹⁵N HMBC Alternative A: ¹H-¹³C HMBCAlternative B: ¹⁵N Direct Detect
Primary Detection Indirect (Inverse) Detection of ¹⁵N via ¹HIndirect Detection of ¹³C via ¹HDirect Detection of ¹⁵N
Sensitivity High (Benefits from ¹H gyromagnetic ratio)Very HighExtremely Low (Requires labeled samples or days of acquisition)
Structural Insight Definitive. Maps H-N connectivity across 2-3 bonds.Ambiguous. Cannot distinguish N-positions directly; relies on inferred C-N couplings.Limited. Gives chemical shifts but no connectivity data.
Sample Requirement ~20-50 mg (Natural Abundance)~5-10 mg>100 mg or Enrichment
Regioisomer ID Yes. Distinguishes N-bridgehead connectivity.No. Carbon shifts often overlap between isomers.Partial. Shifts differ, but assignment is risky without correlations.
Why ¹H-¹⁵N HMBC Wins

While ¹³C HMBC is the standard workhorse, it fails to "see" the nitrogen skeleton. The ¹H-¹⁵N HMBC experiment bridges the gap between the observable protons and the invisible nitrogen framework.[1] By optimizing for long-range couplings (


), researchers can visualize the "fingerprint" of the triazole ring fusion.

Scientific Mechanism: The "Bridgehead" Decision Tree

The core of the structural assignment lies in distinguishing the bridgehead nitrogen (N1 in [1,5-a] vs N4 in [4,3-a] nomenclature contexts). The chemical environment of the bridgehead nitrogen differs significantly between the two isomers.

Validated Signaling Pathway for Isomer Assignment

The diagram below illustrates the logic flow for distinguishing the [1,5-a] and [4,3-a] isomers using HMBC correlations.

IsomerLogic Start Unknown Triazolopyridine Isomer Exp Run 1H-15N HMBC (Optimized for J = 5-8 Hz) Start->Exp Data1 Analyze Pyridine Ring Protons (H5/H7 positions) Exp->Data1 Dec1 Correlation to Bridgehead N observed? Data1->Dec1 Res1 Isomer [1,5-a] (Bridgehead N is N1) Dec1->Res1 Strong correlation from H7 to shielded N (~ -240 ppm) Res2 Isomer [4,3-a] (Bridgehead N is N4) Dec1->Res2 Correlation pattern distinct (Shift ~ -150 ppm) Mech Mechanism: 3-bond coupling (3J_NH) from Pyridine H to Bridgehead N Res1->Mech

Caption: Logical workflow for distinguishing triazolo[1,5-a]pyridine from its [4,3-a] isomer via N-H correlations.

Experimental Protocol: Self-Validating Workflow

This protocol is designed for a Bruker Avance III HD 500 MHz (or equivalent) equipped with a CryoProbe or BBFO probe.

Phase 1: Sample Preparation
  • Concentration: Dissolve 30–50 mg of the analyte in 0.6 mL of DMSO-d₆ .

    • Causality: DMSO is preferred over CDCl₃ because it enhances the sharpness of exchangeable protons (if any) and stabilizes the polar triazole core, preventing aggregation that broadens ¹⁵N signals.

  • Tube: Use high-quality 5mm NMR tubes to minimize shimming errors.

Phase 2: Pulse Sequence Setup

Do not use the default parameter set blindly. The coupling constants in planar heterocycles require specific tuning.

  • Load Sequence: hmbcgpndqf (Gradient-selected HMBC with no low-pass J-filter).

    • Reasoning: The "nd" (no decoupling) version is safer for probes and allows measurement of

      
       if resolution permits.
      
  • Nucleus Selection: Set F1 to ¹⁵N (verify offset O2P is centered ~200 ppm or adjusted to cover 50–350 ppm range).

  • Optimization of Long-Range Delay (CNST13):

    • Standard Setting: 8 Hz (approx 62.5 ms).

    • Triazole Optimization: Set to 5 Hz (100 ms).

    • Expert Insight: Nitrogen couplings in fused 5-membered rings can be smaller (2–5 Hz) than typical amide couplings. A 5 Hz optimization ensures detection of the critical bridgehead correlations, even if it sacrifices some signal intensity due to

      
       relaxation.
      
Phase 3: Acquisition & Processing
  • Scans (NS): Minimum 64 scans per increment (Natural abundance ¹⁵N is 0.37%).

  • Increments (TD1): 128–256.

  • Linear Prediction: Apply Forward Linear Prediction (LP) in F1 to improve resolution without extending experiment time.

Data Interpretation & Reference Values

Use the following table to validate your assignment. Chemical shifts are referenced to Liquid NH₃ (0 ppm) . Note: If using Nitromethane scale, subtract ~380 ppm.

Nitrogen PositionTypical Shift (ppm)Correlation Partner (¹H)Structural Significance
N1 (Bridgehead) ~190 - 210 H2 (Triazole), H7 (Pyridine)Diagnostic for [1,5-a]. Correlates with protons on both rings.
N2 ~290 - 310H2 (Triazole)High chemical shift due to N=N double bond character.
N3 ~250 - 270H2 (Triazole)Confirms triazole ring integrity.
Exocyclic Amine (if present) ~50 - 80Self (NH)Disappears upon D₂O shake; distinct shielding.
Case Study: The Dimroth Rearrangement

In a synthesis of 2-phenyl-[1,2,4]triazolo[1,5-a]pyridine, a researcher observes two sets of signals.

  • Compound A: ¹⁵N signal at 160 ppm (Bridgehead).

  • Compound B: ¹⁵N signal at 205 ppm (Bridgehead).

References

  • Salgado, A., et al. (2010).[2] Differentiation between [1,2,4]triazolo[1,5-a]pyrimidine and [1,2,4]triazolo[4,3-a]pyrimidine regioisomers by ¹H-¹⁵N HMBC experiments. Magnetic Resonance in Chemistry.

  • Martin, G. E., & Hadden, C. E. (2000). Long-range ¹H-¹⁵N heteronuclear shift correlation at natural abundance. Journal of Natural Products.

  • Witanowski, M., et al. (1984).[3] Nitrogen NMR Spectroscopy of Triazoles and Related Compounds. Annual Reports on NMR Spectroscopy.

  • Bruker BioSpin. (2025). User Manual: HMBC Pulse Sequences and Optimization Strategies.

  • Parella, T. (2003). A robust method for determining ¹H-¹⁵N long-range correlations: ¹⁵N optimized CIGAR-HMBC experiments. Magnetic Resonance in Chemistry.

Sources

Spectroscopic Comparison of Substituted Triazolopyridines: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Triazolopyridines represent a privileged scaffold in medicinal chemistry, serving as bioisosteres for purines and indoles. Their utility spans from CNS-active agents (e.g., Trazodone) to fluorescent chemosensors. However, the structural diversity of this fused ring system—specifically the isomerism between [1,2,4]triazolo[1,5-a]pyridine and [1,2,3]triazolo[1,5-a]pyridine —presents unique spectroscopic challenges.

This guide provides a rigorous comparison of these systems, focusing on NMR diagnostic markers (1H, 13C, 15N) and photophysical tunability . It is designed for medicinal chemists requiring definitive structural characterization and functional profiling of substituted derivatives.

Part 1: Structural & Electronic Landscape

The triazolopyridine scaffold fuses a pyridine ring with a triazole ring.[1] The position of the nitrogen atoms dictates the electronic distribution, reactivity, and spectroscopic signature.

structural_isomers_diagram

Triazolopyridine_Isomers cluster_legend Key Features ISO1 [1,2,4]Triazolo[1,5-a]pyridine (Therapeutic Scaffold) ISO3 [1,2,4]Triazolo[4,3-a]pyridine (Kinetic Isomer) ISO1->ISO3 Dimroth Rearrangement (Base/Heat) ISO2 [1,2,3]Triazolo[1,5-a]pyridine (Synthetic Intermediate) ISO2->ISO1 Bioisosteric Relationship Desc1 Bridgehead Nitrogen (N-1) Controls aromaticity Desc2 C-2 Proton Diagnostic NMR Signal

Caption: Structural relationship between major triazolopyridine isomers. The [1,5-a] and [4,3-a] isomers often interconvert via Dimroth rearrangement, detectable by 15N NMR.

Part 2: Spectroscopic Profiling (NMR)

Accurate characterization relies on distinguishing the bridgehead nitrogen influence and substituent effects.

Proton (1H) NMR Signatures

The most distinct marker in the [1,2,4]triazolo[1,5-a]pyridine system is the proton at the C-2 position .

  • Unsubstituted C-2 H: Typically appears as a singlet downfield (

    
     8.3 – 8.6 ppm) due to the deshielding effect of the adjacent nitrogen atoms.
    
  • Substituent Effects:

    • EDG (e.g., -OMe, -NH2): Upfield shift of ring protons. An amino group at C-2 eliminates the diagnostic singlet and shields H-8 (peri-proton).

    • EWG (e.g., -NO2, -CF3): Downfield shift. A nitro group at C-6 significantly deshields H-5 and H-7.

Nitrogen (15N) NMR: The Definitive Tool

When 1H and 13C spectra are ambiguous (common in highly substituted systems), 15N NMR provides unequivocal structural proof.

  • [1,2,4]triazolo[1,5-a]pyridine: The bridgehead nitrogen (N-1) is shielded relative to the [4,3-a] isomer.

  • [1,2,4]triazolo[4,3-a]pyridine: The bridgehead nitrogen is more deshielded.

Comparative Chemical Shift Data

Table 1: Representative NMR Shifts for Substituted Triazolopyridines (in DMSO-d6)

PositionNucleiUnsubstituted (

ppm)
With EDG (6-OMe)With EWG (6-NO2)
C-2 1H8.45 (s)8.388.80
C-8 1H8.85 (d)8.659.10
C-2 13C~152.0151.5154.2
N-1 15N-160 (approx)ShieldedDeshielded
N-3 15N-120 (approx)----

*Note: 15N values are referenced to nitromethane (0 ppm) or ammonia (scale dependent). Values indicate relative trends.

Part 3: Photophysical Characterization

Triazolopyridines exhibit tunable fluorescence, making them valuable as probes. The fusion of the electron-deficient triazole ring with the pyridine creates a "push-pull" electronic system when substituted with electron donors.

Fluorescence & Solvatochromism[4][5]
  • Mechanism: Intramolecular Charge Transfer (ICT).

  • Observation: Derivatives with an amino or methoxy group (Donors) at C-6 or C-8 and an electron-withdrawing triazole core exhibit large Stokes shifts.

  • Solvent Effect: Positive solvatochromism is observed. Emission redshifts significantly in polar solvents (e.g., DMSO vs. Toluene), indicating a highly polarized excited state.

experimental_workflow_diagram

Spectroscopic_Workflow cluster_NMR Structural ID (NMR) cluster_Opt Optical Profiling Sample Crude Reaction Mixture (Triazolopyridine) Purify Purification (Flash Column / Recrystallization) Sample->Purify H1 1H NMR (Check C-2 Singlet) Purify->H1 N15 1H-15N HMBC (Confirm Isomer) H1->N15 Ambiguous? UV UV-Vis Abs (Determine Lambda Max) H1->UV Confirmed Fluoro Fluorescence Emission (Quantum Yield & Stokes Shift) UV->Fluoro

Caption: Integrated workflow for the purification and spectroscopic validation of triazolopyridine derivatives.

Part 4: Experimental Protocols

General Synthesis (Microwave-Assisted)

Self-validating step: The disappearance of the hydrazide N-H stretch in IR confirms cyclization.

  • Reagents: Mix 2-hydrazinopyridine derivative (1.0 equiv) and carboxylic acid/orthoester (1.2 equiv).

  • Conditions: Seal in a microwave vial with Toluene or EtOH. Heat to 140°C for 20–40 mins.

  • Workup: Cool to RT. Precipitate with cold ether or hexane. Filter and wash.

  • Purification: Recrystallize from EtOH/DMF if necessary.

Spectroscopic Data Acquisition

NMR Sample Prep:

  • Dissolve 5–10 mg of compound in 0.6 mL DMSO-d6 (preferred over CDCl3 for solubility and preventing aggregation).

  • Critical Parameter: Set relaxation delay (d1) to >2.0s for quantitative integration of the C-2 proton.

UV-Vis/Fluorescence:

  • Prepare a stock solution (1 mM in DMSO).

  • Dilute to 10

    
    M in varying solvents (Toluene, DCM, MeOH, H2O).
    
  • Check: Absorbance should remain <0.1 to avoid inner filter effects during fluorescence measurement.

Part 5: Comparative Analysis ([1,2,4] vs [1,2,3])

Feature[1,2,4]Triazolo[1,5-a]pyridine[1,2,3]Triazolo[1,5-a]pyridine
Primary Application Antidepressants (Trazodone), Kinase InhibitorsSynthetic Intermediates, Metal Ligands
Electronic Nature Electron-deficient pyridine ringModerate electron deficiency
Key NMR Signal H-2 (Singlet) H-3 (Singlet)
Isomer Stability Thermodynamically stable (often formed from [4,3-a])Stable, but can undergo ring-chain tautomerism
Fluorescence High (tunable with 6/8-substituents)Moderate (often quenched by heavy atoms)

References

  • Synthesis and Pharmacological Attributes: Dymińska, et al. "Triazolopyridine, a leitmotif of synthetic methods and pharmacological attributes." Arabian Journal of Chemistry. Link

  • Isomer Differentiation (15N HMBC): Salgado, A., et al. "Differentiation between [1,2,4]triazolo[1,5-a]pyrimidine and [1,2,4]triazolo[4,3-a]pyrimidine regioisomers by 1H-15N HMBC experiments."[2] Magnetic Resonance in Chemistry. Link

  • Fluorescence Properties: "Substituent effects on fluorescence properties of thiazolo[4,5-b]pyrazine derivatives." Photochemical & Photobiological Sciences. Link

  • Microwave Synthesis: "Microwave-Mediated, Catalyst-Free Synthesis of 1,2,4-Triazolo[1,5-a]pyridines." National Institutes of Health (PMC). Link

  • General Chemistry of Triazolopyridines: Jones, G. "The Chemistry of the Triazolopyridines." Advances in Heterocyclic Chemistry. Link

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.